3h-Indole-2-carbaldehyde
Description
Structure
2D Structure
Properties
CAS No. |
104650-47-7 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2 |
InChI Key |
QNHDKWJSRNIEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1C=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 3H-Indole-2-carbaldehyde: Structure, Properties, and Tautomeric Relationship with 1H-Indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, focusing on its chemical structure, properties, and its existence as a transient tautomer of the more stable 1H-Indole-2-carbaldehyde. Due to the inherent instability of the 3H tautomer, this document will primarily detail the properties and experimental protocols associated with the readily isolable and widely studied 1H-Indole-2-carbaldehyde, while contextualizing the role and characteristics of its 3H counterpart.
Chemical Structure and Tautomerism
Indole-2-carbaldehyde exists in two tautomeric forms: the aromatic and highly stable 1H-Indole-2-carbaldehyde and the non-aromatic, less stable this compound (also known as indolenine-2-carbaldehyde). The equilibrium between these two forms lies heavily towards the 1H tautomer due to the energetic favorability of the fully aromatic bicyclic system.[1]
1.1. The 1H-Indole-2-carbaldehyde Structure
The 1H tautomer possesses a planar, bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The aldehyde group is attached to the second position of the indole ring. This configuration allows for the delocalization of 10 π-electrons across the bicyclic system, fulfilling Hückel's rule for aromaticity and conferring significant stability.
1.2. The this compound Structure
In the 3H tautomer, the proton from the nitrogen atom in the pyrrole ring has migrated to the C3 position. This migration disrupts the aromaticity of the pyrrole ring, resulting in a less stable indolenine structure. While it can exist as a transient intermediate in certain reactions, it is not typically isolable.
The chemical structures of both tautomers are presented below:
References
An In-depth Technical Guide to Indole-2-carbaldehyde and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, with a primary focus on its more stable and commonly referenced tautomer, 1H-Indole-2-carbaldehyde. The guide covers its chemical properties, synthesis, and known biological activities, particularly in the context of drug discovery and development.
Chemical Data Summary
The nomenclature surrounding indole-2-carbaldehyde can be ambiguous. "this compound" refers to a specific tautomeric form. However, the most stable and commonly available form is 1H-Indole-2-carbaldehyde. Additionally, a related but distinct compound, 3H-Indole-2-carboxaldehyde, 3-oxo-, is also sometimes referenced. The key quantitative data for these compounds are summarized below for clarity.
| Property | 1H-Indole-2-carbaldehyde | 3H-Indole-2-carboxaldehyde, 3-oxo- |
| CAS Number | 19005-93-7[1] | 90483-94-6 |
| Molecular Formula | C₉H₇NO[1] | C₉H₅NO₂ |
| Molecular Weight | 145.16 g/mol [1] | 159.141 g/mol |
| Appearance | Light yellow to pink or brown powder[1] | Not specified |
| Melting Point | 138-142 °C | Not specified |
| IUPAC Name | 1H-indole-2-carbaldehyde[2] | 3-oxo-3H-indole-2-carbaldehyde |
Synthesis of 1H-Indole-2-carbaldehyde
1H-Indole-2-carbaldehyde is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals.[1] Several methods for its synthesis have been reported, including the oxidation of 2-hydroxymethylindole and the McFadyen and Stevens procedure from 2-ethoxycarbonylindoles.[3]
A common laboratory-scale synthesis involves the formylation of indole.[4]
Materials:
-
Indole
-
Tetrahydrofuran (THF), dry
-
n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)
-
N,N-dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve indole in dry THF and cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium or tert-butyllithium to the cooled indole solution and stir for approximately 30-60 minutes.
-
Add anhydrous N,N-dimethylformamide to the reaction mixture.
-
Allow the mixture to warm to room temperature over a period of about 1.5 hours.
-
Quench the reaction by adding water and stir for 15 minutes.
-
Add diethyl ether to extract the product. Separate the organic layer and wash it multiple times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purify the resulting solid by silica gel chromatography, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure 1H-Indole-2-carbaldehyde.[4]
Biological Activity and Applications
While direct studies on the signaling pathways of 1H-Indole-2-carbaldehyde are limited, its derivatives, particularly indole-2-carboxylic acids, have garnered significant interest in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1]
A notable application of the indole-2-carbaldehyde scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is a crucial enzyme for the replication of the virus.[5] Derivatives of indole-2-carboxylic acid have been designed and synthesized to target this enzyme.
Mechanism of Action:
The proposed mechanism involves the indole core and the C2 carboxyl group of these derivatives chelating with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase. This interaction effectively inhibits the strand transfer process, a critical step in the integration of the viral DNA into the host genome, thereby preventing viral replication.[7][8] Structural optimizations of these derivatives, such as introducing a halogenated benzene ring at the C6 position, can enhance the binding to the viral DNA through π-π stacking interactions, further improving the inhibitory effect.[5][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis routes of 1H-Indole-2-carbaldehyde [benchchem.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, a less common tautomer of 3-hydroxy-1H-indole-2-carbaldehyde. Due to its potential role as a reactive intermediate and its structural interest, this molecule is of significance to researchers in medicinal chemistry and organic synthesis. This document consolidates the limited available information on its synthesis and characterization, supplemented with data from closely related and more stable indole-carbaldehyde isomers to provide a predictive framework. Detailed hypothetical synthetic protocols and expected characterization data are presented to guide future research efforts.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. While indole-3-carbaldehyde is a well-studied and commercially available building block, its isomer, this compound, and specifically its 3-oxo tautomer, remains a more elusive target. The inherent reactivity and potential for tautomerization make its isolation and characterization challenging. This guide aims to provide a detailed resource for researchers interested in the synthesis and properties of this intriguing molecule.
Nomenclature Note: The target molecule is systematically named 3-oxo-3H-indole-2-carbaldehyde and is registered under CAS number 90483-94-6.[1] It exists in tautomeric equilibrium with 3-hydroxy-1H-indole-2-carbaldehyde.
Tautomerism and Stability
The primary challenge in working with this compound is its tautomeric relationship with the potentially more stable enol form, 3-hydroxy-1H-indole-2-carbaldehyde. The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. Understanding and controlling this equilibrium is critical for any synthetic or analytical endeavor.
Caption: Tautomeric equilibrium of 3-oxo-3H-indole-2-carbaldehyde.
Synthesis Strategies
Direct and selective synthesis of 3-oxo-3H-indole-2-carbaldehyde has not been extensively reported in the literature. However, analogous synthetic routes for related indole-2-carbaldehydes can be adapted. A plausible approach involves the oxidation of a suitable precursor, such as 3-hydroxy-2-methyl-1H-indole, followed by formylation, or the direct oxidation of 3-hydroxy-1H-indole-2-methanol.
Hypothetical Experimental Protocol: Oxidation of 3-Hydroxy-1H-indole-2-methanol
This proposed method is based on the oxidation of hydroxymethylindoles to their corresponding aldehydes.
Materials:
-
3-Hydroxy-1H-indole-2-methanol
-
Manganese dioxide (activated)
-
Dichloromethane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of 3-hydroxy-1H-indole-2-methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add activated manganese dioxide (10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-oxo-3H-indole-2-carbaldehyde.
Caption: Hypothetical synthesis workflow for 3-oxo-3H-indole-2-carbaldehyde.
Characterization
Due to the lack of specific published data for 3-oxo-3H-indole-2-carbaldehyde, the following tables provide characterization data for the closely related and more stable isomers, indole-2-carbaldehyde and indole-3-carbaldehyde. This information serves as a valuable reference for predicting the spectral properties of the target compound.
Physical and Spectroscopic Data of Indole-2-carbaldehyde
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Solid |
| Melting Point | 138-142 °C |
| ¹H NMR (Solvent) | Chemical Shift (δ ppm) |
| (CDCl₃) | Varies with substitution, aldehyde proton typically > 9.5 ppm |
| ¹³C NMR (Solvent) | Chemical Shift (δ ppm) |
| (CDCl₃) | Aldehyde carbon typically > 180 ppm |
| IR (cm⁻¹) | Assignment |
| ~1650-1700 | C=O stretch |
| ~3100-3300 | N-H stretch |
Physical and Spectroscopic Data of Indole-3-carbaldehyde
| Property | Value |
| Molecular Formula | C₉H₇NO[2][3] |
| Molecular Weight | 145.16 g/mol [2] |
| Appearance | Tan powder |
| Melting Point | 193-199 °C[4] |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ ppm) |
| 12.14 (1H, broad) | N-H |
| 9.95 (1H, s) | CHO |
| 8.30-8.09 (2H, m) | Ar-H |
| 7.56-7.20 (3H, m) | Ar-H |
Reference:[5]
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ ppm) |
| 185.34 | C=O |
| 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | Aromatic C |
Reference:[5]
| IR (cm⁻¹) | Assignment |
| 1639-1681 | C=O stretch[6] |
| 3200-3450 | N-H stretch[6] |
| Mass Spectrometry (EI) | m/z |
| 145 (M⁺) | Molecular Ion |
| 116, 89 | Major Fragments |
Reference:[2]
Conclusion
This compound represents a challenging yet potentially rewarding synthetic target. While direct experimental data remains limited, this guide provides a foundational understanding of its properties through the lens of its tautomeric nature and comparison with its more stable isomers. The proposed synthetic strategy and compiled characterization data for related compounds offer a starting point for researchers aiming to explore the chemistry and biological activity of this unique indole derivative. Further investigation into the synthesis and isolation of 3-oxo-3H-indole-2-carbaldehyde is warranted to unlock its full potential in drug discovery and materials science.
References
- 1. 3H-Indole-2-carboxaldehyde, 3-oxo- (7CI) | CAS#:90483-94-6 | Chemsrc [chemsrc.com]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Indole-3-carboxaldehyde, 97% 100 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. digital.csic.es [digital.csic.es]
Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the tautomeric form 3H-Indole-2-carbaldehyde was specified, the stable and commercially available isomer is 1H-Indole-2-carbaldehyde, and as such, the data herein pertains to the latter.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry for 1H-Indole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.88 | Singlet | - | H-1' (Aldehyde) |
| 7.77 | Doublet | 8.1 | H-4 |
| 7.48 | Doublet | 8.3 | H-7 |
| 7.41 | Triplet | 7.0 | H-6 |
| 7.30 | Singlet | - | H-3 |
| 7.20 | Triplet | 7.4 | H-5 |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 182.89 | C-1' (Aldehyde Carbonyl) |
| 138.80 | C-7a |
| 136.87 | C-2 |
| 128.25 | C-6 |
| 124.37 | C-4 |
| 122.20 | C-5 |
| 115.60 | C-3 |
| 113.28 | C-7 |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Aldehyde) |
| ~1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1350 | Medium | C-N Stretch |
| ~750 | Strong | C-H Bending (Ortho-disubstituted benzene) |
Note: The IR data is based on typical values for indole and aldehyde functional groups as a specific spectrum with detailed assignments was not available in the searched literature.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 145 | High | [M]⁺ (Molecular Ion) |
| 144 | High | [M-H]⁺ |
| 116 | Medium | [M-CHO]⁺ |
| 89 | Medium | [M-CHO-HCN]⁺ |
Ionization Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the structure and typical fragmentation of aromatic aldehydes.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation : Dissolve 5-10 mg of solid 1H-Indole-2-carbaldehyde in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of 1H-Indole-2-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the solid 1H-Indole-2-carbaldehyde into the mass spectrometer, typically using a direct insertion probe. The sample is then heated under vacuum to promote volatilization.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflows and relationships relevant to the spectroscopic analysis of organic compounds.
Caption: Workflow for the spectroscopic identification of an organic compound.
Caption: Proposed fragmentation pathway for 1H-Indole-2-carbaldehyde in EI-MS.
References
Potential Biological Activities of 3H-Indole-2-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. While extensive research has focused on indole-3-carbaldehyde derivatives, their 3H-indole-2-carbaldehyde counterparts represent a less explored, yet potentially valuable, area of chemical space. This technical guide provides an in-depth overview of the known and potential biological activities of indole-carbaldehyde derivatives, with a particular focus on the data available for the more extensively studied indole-3-carbaldehyde analogues as a predictive framework for the this compound class. This document summarizes key findings in anticancer, antimicrobial, and anti-inflammatory activities, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Indole-Carbaldehyde Derivatives
Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with therapeutic applications. The introduction of a carbaldehyde group to the indole ring system provides a versatile handle for further chemical modifications, leading to a diverse range of derivatives. While indole-3-carbaldehyde has been the subject of intense investigation, the this compound isomer remains a comparatively nascent field of study. The biological activities of indole-3-carbaldehyde derivatives, however, offer significant insights into the potential therapeutic applications of the broader indole-carbaldehyde class, including the this compound scaffold.
Anticancer Activity
Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected indole-3-carbaldehyde derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 (as IC50 in µg/mL) | [1] |
| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [2] |
| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [2] |
| 2-Phenylindoles | Imine derivative of 2-phenyl indole-3-carbaldehyde | Not specified | 1.2 (tubulin polymerization inhibition) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity
Indole-3-carbaldehyde derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanisms of action can vary, including the disruption of cell membranes and the inhibition of essential enzymes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole-3-carbaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [6][7] |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [6][7] |
| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [6][7] |
| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [6][7] |
| Quinazolinones | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 0.98 | [8] |
| Quinazolinones | 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivative (3k) | S. aureus ATCC 25923 | 3.90 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity
Indole-3-carboxaldehyde and its derivatives have been shown to possess anti-inflammatory properties.[9][10] These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of inflammatory signaling pathways.
Signaling Pathways in Inflammation
Indole derivatives can modulate key inflammatory pathways. For instance, Indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome.[11][12] Furthermore, it has been demonstrated to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by targeting the TLR4/NF-κB/p38 signaling pathway.[13]
References
- 1. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities. Among the various functionalized indoles, 1H-indole-2-carbaldehyde and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. While the tautomeric form, 3H-indole-2-carbaldehyde, is structurally conceivable, the available scientific literature overwhelmingly focuses on the synthesis and biological evaluation of the more stable 1H-tautomer. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 1H-indole-2-carbaldehyde and its key analogs, with a particular focus on indole-2-carboxamides. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of indole-based therapeutics.
Synthesis of 1H-Indole-2-carbaldehyde and Its Analogs
The synthesis of the 1H-indole-2-carbaldehyde core and its subsequent derivatization into analogs, particularly indole-2-carboxamides, can be achieved through several established synthetic routes.
A common strategy involves the Fischer indole synthesis to construct the indole nucleus, followed by functional group manipulations to introduce the 2-carboxaldehyde or 2-carboxamide moiety. For instance, the reaction of an appropriate arylhydrazine with ethyl pyruvate can yield an ethyl indole-2-carboxylate intermediate. Subsequent hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine, affords the corresponding indole-2-carboxamide.
Alternatively, direct formylation of the indole ring at the C2 position can be challenging due to the higher reactivity of the C3 position. However, methods utilizing specific protecting groups or reaction conditions have been developed to achieve 2-formylation.
A general workflow for the synthesis of indole-2-carboxamides is depicted below:
Caption: General synthetic workflow for 1H-indole-2-carboxamide analogs.
Biological Activities
1H-Indole-2-carbaldehyde and its analogs exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of indole-2-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notably, some analogs have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant.
Table 1: Anticancer Activity of Selected 1H-Indole-2-carboxamide Analogs
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 5-chloro, 3-methyl | A549 (Lung) | 1.5 | [1] |
| 1b | 5-chloro, 3-ethyl | MCF-7 (Breast) | 0.95 | [1] |
| 1c | 5-bromo, 3-methyl | HCT116 (Colon) | 2.1 | [1] |
| 2a | 4,6-dimethyl | PC-3 (Prostate) | 3.7 | [2] |
| 2b | 5-fluoro | HeLa (Cervical) | 4.2 | [2] |
Antimicrobial Activity
The indole scaffold is also a promising pharmacophore for the development of new antimicrobial agents. Derivatives of 1H-indole-2-carbaldehyde have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Table 2: Antimicrobial Activity of Selected 1H-Indole-2-carbaldehyde Analogs
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 3a | N-benzyl | Staphylococcus aureus | 8 | [2] |
| 3b | N-(4-chlorobenzyl) | Escherichia coli | 16 | [2] |
| 3c | 5-bromo | Candida albicans | 4 | [2] |
| 4a | 3-methyl | Bacillus subtilis | 12.5 | [2] |
| 4b | N-cyclohexyl | Pseudomonas aeruginosa | 32 | [2] |
Signaling Pathways Modulated by Indole-2-Carboxamide Analogs
As mentioned, a key mechanism of the anticancer activity of certain indole-2-carboxamide analogs is the inhibition of critical signaling pathways. Understanding these pathways is essential for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide analogs.
BRAF V600E Signaling Pathway
The BRAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of BRAF, resulting in uncontrolled cell growth.
Caption: Inhibition of the BRAF V600E mutant by indole-2-carboxamide analogs.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of VEGFR-2-mediated angiogenesis by indole-2-carboxamide analogs.
Experimental Protocols
General Procedure for the Synthesis of 1H-Indole-2-carboxamides
To a solution of the appropriately substituted 1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) are added a coupling agent such as HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 10-15 minutes. The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indole-2-carboxamide.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (1H-indole-2-carboxamide analogs) are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.1 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Perspectives
1H-Indole-2-carbaldehyde and its analogs, particularly the indole-2-carboxamides, represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of the indole scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The structure-activity relationship studies conducted so far have provided valuable insights into the key structural features required for potent activity.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns are crucial for identifying compounds with improved potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more targeted and effective therapies.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.
-
Investigation of this compound: Although currently underrepresented in the literature, dedicated synthetic and biological studies on the 3H-tautomer could potentially unveil novel chemical and pharmacological properties.
References
Discovery and Isolation of Novel Indole-2-carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological significance of novel indole-2-carbaldehydes. This class of compounds is of growing interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the indole scaffold. This document details key synthetic methodologies, presents quantitative data for recently discovered derivatives, and explores their mechanisms of action through signaling pathway diagrams.
Discovery and Isolation of Novel Indole-2-carbaldehydes
The indole ring is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities. While indole-3-carbaldehydes are more common in nature, recent research has led to the discovery and isolation of novel indole-2-carbaldehyde derivatives from both natural sources and synthetic efforts.
Isolation from Natural Sources
The marine environment, a rich source of chemical diversity, has yielded unique indole-2-carbaldehyde structures. For instance, 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde was isolated from the marine bryozoan Flustra foliacea. This discovery highlights the potential of marine organisms as a source for novel halogenated and prenylated indole alkaloids with potential therapeutic applications. The isolation typically involves solvent extraction of the organism, followed by bioassay-guided fractionation using chromatographic techniques to purify the active compounds.
Synthetic Discovery of Novel Derivatives
The majority of novel indole-2-carbaldehydes are discovered through synthetic chemistry, driven by the need for new therapeutic agents. Medicinal chemists design and synthesize derivatives with modified substitution patterns on the indole ring to explore structure-activity relationships (SAR) and optimize pharmacological properties. Recent examples of synthetically discovered, biologically active indole-2-carbaldehydes and their derivatives are presented in the following sections.
Synthesis of Indole-2-carbaldehydes
Several synthetic routes have been developed for the preparation of indole-2-carbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Vilsmeier-Haack Formylation of Indoles
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. While this reaction typically occurs at the C3 position of unsubstituted indoles due to higher electron density, the C2 position can be formylated if the C3 position is blocked. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
-
To a stirred solution of the 3-substituted indole (1 equivalent) in dry DMF at 0 °C, add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Oxidation of 2-Methylindoles
Another common approach to synthesize indole-2-carbaldehydes is the oxidation of the corresponding 2-methylindoles. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) and manganese dioxide (MnO₂) being frequently used.
-
Dissolve the 2-methylindole derivative (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting crude indole-2-carbaldehyde by column chromatography or recrystallization.
Other Synthetic Methods
Other notable methods for the synthesis of the indole-2-carbaldehyde scaffold include:
-
The Reissert-Henze Reaction : This method involves the reaction of an indole with an acid chloride and a cyanide source, followed by hydrolysis. While it primarily yields indole-2-carboxylic acids, these can be converted to the corresponding aldehydes through reduction to the alcohol followed by oxidation.
-
Lithiation of N-protected indoles : N-protected indoles can be selectively lithiated at the C2 position, followed by quenching with an electrophilic formylating agent like DMF.
Quantitative Data for Novel Indole-2-carbaldehyde Derivatives
The following tables summarize key quantitative data for recently reported novel indole-2-carbaldehyde derivatives and related compounds, highlighting their synthetic yields and biological activities.
| Compound ID | Structure | Synthetic Method | Yield (%) | Reference |
| 1 | 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde | Isolation from Flustra foliacea | - | [1] |
| 2 | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Vilsmeier-Haack | - | [1] |
| 3 | A series of 2-halo-3-formylindoles | Vilsmeier-Haack | - | [2] |
Table 1: Synthesis of Novel Indole-2-carbaldehyde Derivatives
| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| U2 | Bcl-2 | ELISA | 1.2 ± 0.02 | - | [3][4] |
| U2 | - | Antiproliferative | 0.83 ± 0.11 | MCF-7 | [3] |
| U2 | - | Antiproliferative | 0.73 ± 0.07 | A549 | [3] |
| U3 | Bcl-2 | ELISA | 11.10 ± 0.07 | - | [3][4] |
| Compound 16 | EGFR | Kinase Inhibition | 1.026 | - | [5] |
| Compound 16 | SRC | Kinase Inhibition | 0.002 | - | [5] |
| Compound 17a | HIV-1 Integrase | Strand Transfer | 3.11 | - | [1] |
Table 2: Biological Activity of Novel Indole-2-carbaldehyde Derivatives and Related Compounds
Biological Activities and Signaling Pathways
Novel indole-2-carbaldehyde derivatives have shown promise in several therapeutic areas, particularly in oncology and virology. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in disease.
Anticancer Activity
Certain indole-based compounds have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[3][4] By binding to the BH3-binding groove of Bcl-2, these inhibitors disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Properties of 3H-Indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note: Direct theoretical and experimental studies on the electronic properties of 3H-Indole-2-carbaldehyde are scarce in publicly available scientific literature. This is largely due to the molecule being a less stable tautomer of the well-known 1H-indole-2-carbaldehyde. This guide, therefore, focuses on the theoretical understanding of the parent 3H-indole system as a foundational model and outlines the established computational methodologies that would be applicable to the study of this compound.
Introduction to Indole Tautomerism
The indole ring system can exist in different tautomeric forms, with the 1H-indole being the most stable and common form. The 3H-indole tautomer, also known as indolenine, is a higher energy isomer. The migration of a proton from the nitrogen atom (in 1H-indole) to the C3 carbon atom results in the formation of 3H-indole. Understanding the electronic properties of this less stable tautomer is crucial for a complete picture of indole chemistry and its derivatives, particularly in contexts where tautomerization may be induced, such as in electronically excited states or specific enzymatic environments.
Theoretical Electronic Properties of the 3H-Indole System
Table 1: Calculated Relative Energies of Indole Tautomers
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |
| 1H-Indole | DFT (B3LYP) | 6-31G(d,p) | 0.00 |
| 2H-Indole | DFT (B3LYP) | 6-31G(d,p) | ~25 |
| 3H-Indole | DFT (B3LYP) | 6-31G(d,p) | ~10-15 |
Note: The relative energy values are approximate and can vary based on the computational method and basis set used. The general trend of 1H-indole being the most stable is consistently observed in theoretical studies.
The addition of an electron-withdrawing carbaldehyde group at the C2 position of the 3H-indole ring is expected to significantly influence its electronic properties. This substitution would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and could affect the overall stability and reactivity of the molecule.
Proposed Computational Protocol for this compound
To obtain detailed electronic properties of this compound, a dedicated computational study would be required. Below is a standard and robust protocol based on methodologies frequently applied to indole derivatives.
Methodology: Density Functional Theory (DFT)
-
Geometry Optimization:
-
The molecular structure of this compound would be optimized to find its lowest energy conformation.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a larger basis set would be employed to provide a good balance between accuracy and computational cost.
-
Frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
-
Electronic Properties Calculation:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO would be calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand charge distribution, hybridization, and intramolecular interactions.
-
Dipole Moment: The total dipole moment and its components would be calculated to understand the molecule's polarity.
-
-
Spectroscopic Properties Prediction:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated to predict the IR and Raman spectra, which can be used for experimental identification.
-
Visualizing Tautomerism and Computational Workflow
Diagram 1: Tautomerization Pathway of Indole
Caption: A simplified representation of the tautomerization pathways between 1H-indole, 2H-indole, and 3H-indole.
Diagram 2: Computational Workflow for Electronic Property Analysis
Caption: A typical workflow for the theoretical study of the electronic properties of a molecule like this compound.
Conclusion for Drug Development Professionals
The relative instability of this compound suggests it is unlikely to be a significant species under normal physiological conditions. However, its transient formation could be relevant in specific biochemical pathways or photochemical processes. A thorough theoretical investigation, as outlined above, would be the first step to understanding its potential role and reactivity. The predicted electronic properties, such as the HOMO-LUMO gap and MEP, could provide valuable insights for designing derivatives with specific electronic characteristics or for understanding potential interactions with biological targets. Further experimental validation would be necessary to confirm the theoretical predictions.
Methodological & Application
Synthetic Routes to 2-Formyl-3H-indoles from Indole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-formyl-3H-indole derivatives, specifically focusing on a two-step synthetic route starting from common indole precursors. The primary route involves the initial synthesis of a 2,3,3-trisubstituted-3H-indole (indolenine) via the Fischer indole synthesis, followed by formylation of the 2-methyl group using the Vilsmeier-Haack reaction. It is critical to note that under typical Vilsmeier-Haack conditions, the reaction proceeds to a diformylation, yielding a stable 2-(diformylmethylidene)-2,3-dihydroindole (an indol-2-ylidene-malondialdehyde) rather than the mono-formylated 3H-indole-2-carbaldehyde. This document details the protocols for obtaining this diformylated product, presents quantitative data in structured tables, and provides visualizations of the synthetic workflow and reaction mechanism.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. While 1H-indole derivatives are extensively studied, the 3H-indole (indolenine) tautomer represents a unique and valuable building block for more complex heterocyclic systems. The functionalization of the 3H-indole core, particularly the introduction of a formyl group at the C2 position, opens avenues for further chemical elaboration.
The most direct approach to C2-functionalization of a 3H-indole is through the formylation of a 2-methyl substituted indolenine. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich systems, is the key transformation for this purpose.[1] This process, however, readily leads to a more complex malondialdehyde derivative.[2][3]
This application note outlines a reliable two-stage procedure:
-
Fischer Indole Synthesis of a 2,3,3-trimethyl-3H-indole precursor.[4]
-
Vilsmeier-Haack Diformylation of the precursor to yield 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.[3]
Overall Synthetic Workflow
The logical flow from a phenylhydrazine precursor to the final diformylated product is illustrated below.
Figure 1: Two-stage synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.
Stage 1: Synthesis of 2,3,3-Trimethyl-3H-indole (Precursor)
The Fischer indole synthesis is a robust method for preparing 3H-indoles from phenylhydrazines and ketones under acidic conditions.[4] For this protocol, 2,3,3-trimethyl-3H-indole is synthesized from phenylhydrazine and isopropyl methyl ketone (3-methyl-2-butanone).
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from the procedure described for the synthesis of substituted methyl indolenines.[4][5]
| Step | Procedure |
| 1 | To a suitable reaction vessel, add phenylhydrazine (1.0 eq). |
| 2 | Add glacial acetic acid as the solvent and catalyst. |
| 3 | Add isopropyl methyl ketone (3-methyl-2-butanone) (1.0 - 1.2 eq). |
| 4 | Stir the reaction mixture at room temperature. The reaction is often exothermic. |
| 5 | Monitor the reaction by TLC until the starting material is consumed. |
| 6 | Upon completion, neutralize the mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution). |
| 7 | Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). |
| 8 | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. |
| 9 | Purify the crude product by vacuum distillation or column chromatography to yield pure 2,3,3-trimethyl-3H-indole. |
Quantitative Data
| Precursor | Reagents | Catalyst/Solvent | Conditions | Yield | Reference(s) |
| 2,3,3-Trimethyl-3H-indole | Phenylhydrazine, Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [4][5] |
| Substituted 3H-indoles | Substituted Phenylhydrazines, Ketones | Acetic Acid / HCl | RT to Reflux | 10-90% | [4][6] |
Stage 2: Vilsmeier-Haack Reaction of 2,3,3-Trimethyl-3H-indole
The formylation of the active methyl group at the C2 position of the 3H-indole precursor is achieved using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction readily proceeds to a diformylation.[3][7]
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which attacks the enamine tautomer of the 3H-indole. A second formylation and subsequent hydrolysis yield the final product.
Figure 2: Simplified mechanism of the Vilsmeier-Haack diformylation.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is based on the procedure reported by Helliwell et al.[3]
| Step | Procedure |
| 1 | In a two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, ~10 mL) in an ice bath. |
| 2 | Add phosphorus oxychloride (POCl₃, ~5.2 eq) dropwise with stirring, keeping the temperature below 25°C. |
| 3 | After the addition is complete, add a solution of 2,3,3-trimethyl-3H-indole (1.0 eq) in DMF (~10 mL) dropwise. |
| 4 | Remove the cooling bath and heat the reaction mixture to 50°C (323 K) for 2 hours. |
| 5 | Cool the resulting solution in an ice bath and carefully pour it into ice-water. |
| 6 | Adjust the pH to ~8.0 by adding aqueous NaOH solution (e.g., 35%). |
| 7 | Extract the mixture with ethyl acetate (3x). |
| 8 | Wash the combined organic layers with hot water and dry over anhydrous Na₂SO₄. |
| 9 | Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate-toluene, 1:5 v/v) to yield the pure diformyl compound as yellow crystals. |
Quantitative Data
| Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |
| 2,3,3-Trimethyl-3H-indole | POCl₃ (5.2 eq), DMF | 50°C, 2 h | 2-(Diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole | 56% | [3] |
| Substituted 2,3,3-trimethyl-3H-indoles | POCl₃, DMF | 75°C, 10 h | Corresponding aminomethylene malonaldehydes | Excellent | [1][7][8] |
Product Characterization
The final product, 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole, has been characterized by various spectroscopic and analytical methods.
| Data Type | Observed Values | Reference(s) |
| Appearance | Yellow Crystals | [3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| ¹H-NMR (CDCl₃, δ ppm) | ~1.4 (s, 6H, 2xCH₃), ~7.0-7.5 (m, 4H, Ar-H), ~8.5 (s, 1H, =CH), ~9.5 (s, 2H, -CHO), ~13.5 (br s, 1H, NH) | [7][8] |
| ¹³C-NMR (CDCl₃, δ ppm) | Signals for gem-dimethyl, aromatic carbons, and two distinct aldehyde carbons (~187, ~192 ppm) are observed. | [8] |
| IR (cm⁻¹) | Absorptions around 3159 (N-H) and 1639-1675 (C=O) | [8] |
Conclusion
The synthesis of 2-formyl-3H-indole derivatives from indole precursors is a feasible but nuanced process. The most documented route involves the Vilsmeier-Haack reaction on a 2-methyl-3,3-disubstituted-3H-indole, which is readily prepared via the Fischer indole synthesis. Researchers should be aware that this formylation robustly proceeds to a diformylated malondialdehyde product under the reported conditions. The protocols and data provided herein offer a comprehensive guide for the synthesis and characterization of these valuable heterocyclic building blocks, enabling further exploration in drug discovery and materials science.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This protocol focuses on the application of the Vilsmeier-Haack reaction to 3H-indoles (also known as indolenines), a class of compounds that serve as important precursors in the synthesis of various heterocyclic systems with significant biological activities. The formylation of 3H-indoles, particularly those with a methyl group at the C-2 position, leads to the formation of valuable intermediates such as aminomethylene malonaldehydes, which can be further cyclized to generate a diverse range of heterocyclic compounds, including pyrazoles and cyanopyridones.[4] These resulting structures are of great interest in drug discovery and development due to their potential therapeutic applications.[5][6][7]
The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The ability to functionalize the 3H-indole core through the Vilsmeier-Haack reaction opens up avenues for the synthesis of novel indole derivatives with potentially enhanced biological profiles. This document provides detailed application notes, experimental protocols, and data for the Vilsmeier-Haack formylation of 3H-indoles, aimed at guiding researchers in the synthesis and exploration of these valuable compounds.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-indole Derivatives
This protocol describes the diformylation of the C-2 methyl group of a 2,3,3-trimethyl-3H-indole derivative to yield the corresponding aminomethylene malonaldehyde.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
2,3,3-trimethyl-3H-indole derivative
-
Ice bath
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, ensuring the temperature is maintained below 5 °C.[1][4]
-
Addition of the 3H-Indole: Once the addition of POCl₃ is complete, slowly add the 2,3,3-trimethyl-3H-indole derivative to the reaction mixture.
-
Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6-10 hours.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the resulting solution into ice-cooled water.[1][4]
-
Neutralization and Precipitation: Make the aqueous solution alkaline by adding a sodium hydroxide (NaOH) solution until the pH reaches 8-9.[1][4] This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration and dry it in the air. The crude product can be further purified by crystallization from a suitable solvent, such as ethanol.[1]
Quantitative Data
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of specific 3H-indole derivatives.
| Substrate | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Chloro-3,3,7-trimethyl-3H-indole | DMF, POCl₃ | 6 | 75 | 2-(4-Chloro-3,3-dimethyl-7-methylindolin-2-ylidene)malonaldehyde | Excellent | [4] |
| 2,3,3-Trimethyl-3H-benzo[g]indole | DMF, POCl₃ | 10 | 75 | (E)-2-(3,3-dimethyl-3H-benzo[g]indol-2(1H)-ylidene)malonaldehyde | Not specified | [1] |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Vilsmeier-Haack formylation of a 2,3,3-trimethyl-3H-indole, leading to the formation of an aminomethylene malonaldehyde.
Caption: Mechanism of Vilsmeier-Haack diformylation.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Vilsmeier-Haack formylation of 3H-indoles.
Caption: Vilsmeier-Haack experimental workflow.
Applications in Drug Development
The aminomethylene malonaldehyde products derived from the Vilsmeier-Haack formylation of 3H-indoles are versatile synthetic intermediates.[4] They can undergo condensation reactions with various nucleophiles, such as hydrazines and cyanoacetamide, to afford a wide range of heterocyclic compounds, including substituted pyrazoles and cyanopyridones.[4] These heterocyclic motifs are prevalent in many biologically active molecules and approved drugs.
The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[5][6][7] The functionalization of the 3H-indole ring system via the Vilsmeier-Haack reaction provides a valuable tool for the generation of novel molecular entities with potential therapeutic applications. The resulting formylated products can serve as key building blocks in the synthesis of compounds targeting a variety of diseases, including cancer, inflammation, and infectious diseases.[6] The exploration of the chemical space around the 3H-indole core, facilitated by reactions like the Vilsmeier-Haack formylation, is a promising strategy in the ongoing quest for new and effective therapeutic agents.
References
- 1. sid.ir [sid.ir]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the C2-Aldehyde on the 3H-Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-indole scaffold is a reactive intermediate and structural motif present in various biologically active compounds. Functionalization of the C2 position, particularly with an aldehyde group, opens up a plethora of synthetic possibilities for generating diverse molecular architectures. This document provides detailed protocols for the synthesis and subsequent functionalization of a C2-aldehyde equivalent on a 3,3-disubstituted 3H-indole ring system. While the direct synthesis of a simple 2-formyl-3H-indole is not widely reported, the Vilsmeier-Haack reaction on 2-methyl-3H-indoles provides a reliable route to a stable and reactive malondialdehyde derivative, which serves as a versatile C2-formyl synthon.
This application note details the synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole and its subsequent functionalization. Furthermore, it provides generalized protocols for common aldehyde transformations, which can be adapted for the 2-formyl-3H-indole moiety.
I. Synthesis of a C2-Aldehyde Equivalent: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In the case of 2,3,3-trimethyl-3H-indole, the reaction proceeds at the C2-methyl group to yield a stable malondialdehyde derivative.
Experimental Protocol: Synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole
This protocol is adapted from the procedure described by Helliwell et al.[1]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-indole.
Materials:
-
2,3,3-trimethyl-3H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the cooled DMF while maintaining the temperature below 20°C. Stir the mixture for 15 minutes to form the Vilsmeier reagent.
-
Add 2,3,3-trimethyl-3H-indole (1 equivalent) portion-wise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50°C for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Product | Yield | Melting Point |
| 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole | ~90% | 118-120 °C |
| Table 1: Yield and melting point for the synthesis of the malondialdehyde derivative.[1] |
II. Functionalization of the C2-Aldehyde Equivalent
The aldehyde functionalities of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole are reactive and can undergo various condensation reactions.
A. Pyrazole Synthesis via Condensation with Hydrazines
This protocol is based on the work of Baradarani et al., which demonstrates the utility of the malondialdehyde derivative in the synthesis of heterocyclic systems.[2]
Reaction Scheme:
Caption: Synthesis of pyrazole-substituted 3H-indoles.
Materials:
-
2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole
-
Arylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole (1 equivalent) in ethanol, add the arylhydrazine hydrochloride (1.1 equivalents).
-
Add triethylamine (1.2 equivalents) to the mixture to neutralize the hydrochloride salt.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired pyrazole derivative.
Quantitative Data:
| Arylhydrazine | Product Yield |
| Phenylhydrazine | 85% |
| 4-Chlorophenylhydrazine | 82% |
| 4-Methylphenylhydrazine | 88% |
| Table 2: Representative yields for the synthesis of pyrazole derivatives.[2] |
III. Proposed Protocols for Further Functionalization
The following protocols are generalized procedures for common aldehyde reactions. While not specifically reported for 2-formyl-3H-indoles, they serve as a starting point for the development of synthetic methodologies for this class of compounds. Optimization of reaction conditions will be necessary.
B. Wittig Reaction
The Wittig reaction allows for the conversion of aldehydes to alkenes.
Proposed Reaction Scheme:
Caption: Proposed Wittig reaction of a 2-formyl-3H-indole.
Materials:
-
2-formyl-3,3-dimethyl-3H-indole (hypothetical)
-
Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add the strong base (1.1 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).
-
Cool the ylide solution to 0°C and add a solution of the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Aldol Condensation
Aldol condensation can be used to form α,β-unsaturated carbonyl compounds.
Proposed Reaction Scheme:
Caption: Proposed aldol condensation of a 2-formyl-3H-indole.
Materials:
-
2-formyl-3,3-dimethyl-3H-indole (hypothetical)
-
A ketone or ester with an α-hydrogen (e.g., acetone, ethyl acetate)
-
Base (e.g., sodium hydroxide for Claisen-Schmidt, or a stronger base like LDA for directed aldol)
-
Solvent (e.g., ethanol for Claisen-Schmidt, THF for directed aldol)
Procedure (Claisen-Schmidt):
-
Dissolve the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) and the ketone (1.5 equivalents) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Acidify the reaction mixture with dilute HCl.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
D. Reductive Amination
Reductive amination is a method to form amines from aldehydes.
Proposed Reaction Scheme:
Caption: Proposed reductive amination of a 2-formyl-3H-indole.
Materials:
-
2-formyl-3,3-dimethyl-3H-indole (hypothetical)
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) and the amine (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The functionalization of the C2-aldehyde on the 3H-indole ring provides a gateway to a diverse range of complex heterocyclic structures. The Vilsmeier-Haack reaction of 2-methyl-3H-indoles offers a reliable entry point to a C2-diformyl derivative, which has been shown to be a valuable precursor for pyrazole synthesis. The provided analogous protocols for Wittig, aldol, and reductive amination reactions serve as a foundation for further exploration of the chemical space around the 2-formyl-3H-indole scaffold, enabling the synthesis of novel compounds for applications in drug discovery and materials science. It is important to reiterate that the proposed protocols for the functionalization of a simple 2-formyl-3H-indole are based on general chemical principles and will likely require optimization for this specific substrate.
References
Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-Indole-2-carbaldehyde and its more stable tautomer, indole-2-carbaldehyde, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the indole nucleus, coupled with the electrophilic nature of the aldehyde group, provides a powerful platform for the construction of complex molecular architectures. This document outlines key applications and detailed experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Key Synthetic Applications
This compound serves as a precursor for a variety of heterocyclic scaffolds, primarily through condensation reactions, multicomponent reactions, and cycloadditions.
1. Synthesis of 2-(2-Nitrovinyl)indoles and subsequent reduction to 2-(2-Aminoethyl)indoles:
A common application involves the condensation of indole-2-carbaldehydes with nitroalkanes, such as nitromethane, to yield 2-(2-nitrovinyl)indoles. These intermediates can then be readily reduced to form 2-(2-aminoethyl)indoles, which are structural analogues of serotonin and other biologically active tryptamines.
Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)indole [1]
-
Reactants: Indole-2-carbaldehyde (5 g), nitromethane (8 ml), and ammonium acetate (1 g).
-
Procedure:
-
Combine the reactants in a round-bottom flask.
-
Heat the reaction mixture under reflux for 30 minutes.
-
Cool the reaction mixture.
-
Collect the separated dark red crystals by filtration.
-
Wash the crystals thoroughly with water.
-
Dry the crystals and recrystallize from ethanol to obtain the pure 2-(2-nitrovinyl)indole.
-
Experimental Protocol: Reduction of 2-(2-Nitrovinyl)indole to 2-(2-Aminoethyl)indole [1]
-
Reactants: 2-(2-Nitrovinyl)indole (1 g), lithium aluminium hydride (LiAlH₄) (1.5 g), dry ether (100 ml), and tetrahydrofuran (THF) (25 ml).
-
Procedure:
-
Prepare a stirred slurry of LiAlH₄ in dry ether in a round-bottom flask under an inert atmosphere.
-
Add a solution of the 2-(2-nitrovinyl)indole in THF dropwise to the stirred slurry.
-
After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.
-
Filter the resulting mixture to remove the aluminum salts.
-
Evaporate the solvent from the filtrate to obtain the crude 2-(2-aminoethyl)indole, which can be further purified by appropriate methods.
-
Table 1: Reaction Yields for the Synthesis of 2-(2-Nitrovinyl)indoles and 2-(2-Aminoethyl)indoles [1]
| Reaction Step | Product | Yield (%) |
| Condensation | 2-(2-Nitrovinyl)indoles | 70-75 |
| Reduction | 2-(2-Aminoethyl)indoles | 60-65 |
2. Multicomponent Reactions for the Synthesis of Fused Heterocycles:
Indole-2-carbaldehydes are valuable substrates in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. An example is the synthesis of pyrimido[4,5-b]indoles.
Experimental Protocol: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles [2]
-
Reactants: Indole-3-carbaldehyde (or substituted derivatives), an aromatic aldehyde, ammonium iodide, and N,N-dimethylformamide (DMF). (Note: While the reference uses indole-3-carbaldehyde, similar reactivity is expected for indole-2-carbaldehyde to form related fused systems).
-
General Procedure:
-
To a solution of the indole-carbaldehyde and the aromatic aldehyde in DMF, add ammonium iodide.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 h).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Selected Yields for the Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles [2]
| Indole-3-carbaldehyde substituent | Aromatic Aldehyde | Product | Yield (%) |
| H | Benzaldehyde | 2-Phenyl-9H-pyrimido[4,5-b]indole | 85 |
| H | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | 82 |
| H | 3-Methylbenzaldehyde | 2-(m-Tolyl)-9H-pyrimido[4,5-b]indole | 76 |
| 6-Methoxy | Benzaldehyde | 6-Methoxy-2-phenyl-9H-pyrimido[4,5-b]indole | 23 |
Visualizing Synthetic Pathways
Diagram 1: Synthesis of 2-(2-Aminoethyl)indoles
Caption: Reaction scheme for the synthesis of 2-(2-aminoethyl)indoles.
Diagram 2: General Workflow for Multicomponent Synthesis of Fused Indoles
References
Application Notes and Protocols: Indole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
A Note on 3H-Indole-2-carbaldehyde: While the query specified this compound, the available scientific literature predominantly focuses on its isomer, indole-3-carbaldehyde, as a key building block in medicinal chemistry.[1] This document will, therefore, concentrate on the extensive applications and protocols associated with indole-3-carbaldehyde, which is likely the intended compound of interest for drug discovery and development professionals.
Indole-3-carbaldehyde (I3A) is a prominent heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.[2][3][4] Its indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The aldehyde functionality at the 3-position provides a reactive handle for various chemical transformations, making it an ideal precursor for generating diverse molecular libraries for drug screening.[2][5]
Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antioxidant properties.[3][6][7] This versatility makes I3A a molecule of significant interest to researchers and scientists in the field of drug development.
Key Applications in Drug Discovery
The indole-3-carbaldehyde core has been successfully incorporated into a variety of therapeutic agents. Its derivatives are being investigated for the treatment of complex diseases, including cancer, Alzheimer's disease, and infectious diseases.
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of I3A have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, chalcone derivatives synthesized from I3A have shown promising antitumor activities.[2]
-
Neuroprotective Agents: In the context of neurodegenerative diseases like Alzheimer's, I3A derivatives are being explored as multi-target-directed ligands. These compounds are designed to interact with multiple pathological targets, such as amyloid-beta aggregation and neuroinflammation.[8]
-
Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Semicarbazone and thiosemicarbazone derivatives of indole-3-carbaldehyde have exhibited significant activity against various bacterial and fungal strains.[9]
-
Antioxidant Agents: Oxidative stress is implicated in numerous diseases. Novel indole-3-carboxaldehyde analogues have been synthesized and shown to possess potent antioxidant activity, with some compounds exhibiting superior or comparable activity to standard antioxidants like butylated hydroxy anisole (BHA).[6][10]
-
Anti-inflammatory Agents: Indole-3-carbaldehyde itself has been shown to enhance the epithelial barrier and exert anti-inflammatory effects in the intestinal tract.[11] This suggests its potential as a therapeutic agent for inflammatory bowel diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for various indole-3-carbaldehyde derivatives from the cited literature.
Table 1: Synthesis Yields of Indole-3-carbaldehyde Derivatives
| Derivative Type | Starting Material(s) | Reaction Condition | Yield (%) | Reference |
| 5-chloro-1H-indole-3-carbaldehyde | 4-chloro-2-methyl-aniline, Vilsmeier reagent | 85°C, 5 hours | 96 | [12] |
| 4-methyl-1H-indole-3-carbaldehyde | 2,3-dimethyl-aniline, Vilsmeier reagent | 85°C, 7 hours | 90 | [12] |
| 6-methyl-1H-indole-3-carbaldehyde | 2,4-dimethyl-aniline, Vilsmeier reagent | 90°C, 8 hours | 89 | [12] |
| 5-fluoro-1H-indole-3-carbaldehyde | 4-fluoro-2-methyl-aniline, Vilsmeier reagent | 0°C, 5 hours | 84 | [12] |
| 7-fluoro-1H-indole-3-carbaldehyde | 2-fluoro-6-methyl-aniline, Vilsmeier reagent | 0°C, 5 hours | 92 | [12] |
Table 2: Antibacterial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | 100 | 100 |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | 150 | 150 |
| 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide (3) | Less Active | Less Active |
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide (4) | Less Active | Less Active |
| Tetracycline (Standard) | Not specified | Not specified |
Data extracted from Journal of Chemistry, 2020.[9]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of indole-3-carbaldehyde derivatives are crucial for reproducibility and further development.
Protocol 1: General Synthesis of Substituted Indole-3-carbaldehydes via Vilsmeier-Haack Reaction
This protocol describes a one-pot synthesis of substituted indole-3-carbaldehydes from the corresponding 2-methylaniline derivatives.[12]
Materials:
-
Substituted 2-methylaniline (e.g., 4-chloro-2-methyl-aniline)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or other Vilsmeier reagent precursors
-
Saturated sodium carbonate solution
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round bottom flask with reflux condenser
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0°C with constant stirring in an ice bath.
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-methylaniline derivative dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Gradually raise the temperature to 85-90°C and reflux for 5-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated sodium carbonate solution until the solution is alkaline and a solid precipitate forms.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain the crude indole-3-carbaldehyde derivative.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Protocol 2: Synthesis of Indole-3-carbaldehyde Semicarbazone Derivatives
This protocol outlines the synthesis of semicarbazone derivatives from substituted indole-3-carbaldehydes.[9]
Materials:
-
Substituted indole-3-carboxaldehyde (e.g., 5-bromo-1H-indole-3-carboxaldehyde)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Reflux apparatus
Procedure:
-
In a round bottom flask, dissolve semicarbazide hydrochloride in a mixture of methanol and water (1:1 v/v).
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
Add the sodium acetate solution dropwise to the hot semicarbazide hydrochloride solution.
-
To this mixture, add a solution of the respective substituted indole-3-carboxaldehyde in ethanol.
-
Reflux the reaction mixture for 3 hours.
-
After reflux, continue stirring the mixture for 24 hours at room temperature.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the indole-3-carbaldehyde semicarbazone derivative.
Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using a microdilution method.[9]
Materials:
-
Synthesized indole-3-carbaldehyde derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Müller–Hinton broth II (MHBII)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Tetracycline (as a standard antibiotic)
-
Tetrazolium violet (TV) solution (0.1%)
-
Incubator (35°C)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 50 µg/µL).
-
Perform serial dilutions of the stock solution in MHBII in a 96-well microplate to achieve final concentrations ranging from 12.5 to 200 µg/mL.
-
Prepare a bacterial inoculum with an optical density of 0.08–0.1 at 620 nm and dilute it 1:20 in MHBII.
-
Inoculate each well containing the diluted compound with 10 µL of the diluted bacterial suspension.
-
Include positive growth controls (bacteria in MHBII without compound) and negative controls (compound in MHBII without bacteria).
-
Incubate the microplates at 35°C for 24 hours.
-
After incubation, add 10 µL of 0.1% tetrazolium violet solution to each well and incubate in the dark for 4 hours at 35°C.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth, indicated by the absence of a violet color change.
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the application of indole-3-carbaldehyde in medicinal chemistry.
Caption: Synthetic pathways from Indole-3-carbaldehyde.
Caption: Workflow for antibacterial screening.
Caption: Hypothesized signaling pathway modulation.
References
- 1. This compound | C9H7NO | CID 45083561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Introduction
Indole-2-carbaldehyde, a versatile heterocyclic aldehyde, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. While the 1H-tautomer is the more stable and commonly utilized form, the reactive nature of the aldehyde group at the C-2 position is central to its synthetic utility, a feature shared with its less stable 3H-indole-2-carbaldehyde tautomer. This document outlines key applications and detailed protocols for the use of indole-2-carbaldehyde in the generation of biologically active molecules, with a focus on anticancer and anti-inflammatory agents. The inherent reactivity of the aldehyde functional group allows for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, making it an invaluable scaffold in medicinal chemistry.
Key Applications in Pharmaceutical Intermediate Synthesis
Indole-2-carbaldehyde is a precursor to a diverse range of heterocyclic compounds with significant therapeutic potential. Its applications span several key reaction types:
-
Condensation Reactions: The aldehyde group readily undergoes condensation with active methylene compounds in reactions such as the Knoevenagel condensation. This leads to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates for the synthesis of various pharmaceuticals.
-
Formation of Schiff Bases and Thiosemicarbazones: Reaction with primary amines and thiosemicarbazides yields Schiff bases and thiosemicarbazones, respectively. These derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.
-
Precursor to Tryptamines: Indole-2-carbaldehyde can be converted to 2-(nitromethyl)-1H-indole, which upon reduction, yields 2-aminoethylindoles (tryptamines). Tryptamine and its derivatives are fundamental structures in many natural products and pharmaceutical agents, particularly those targeting the central nervous system.
-
Multicomponent Reactions: The reactivity of indole-2-carbaldehyde makes it an ideal component in multicomponent reactions, allowing for the rapid and efficient construction of complex molecular architectures.
These reactions have been instrumental in the development of compounds targeting a range of diseases. For instance, derivatives of indole-2-carboxamides have been synthesized and evaluated as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Furthermore, indole-2-formamide derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[2][3].
Data Presentation
Table 1: Synthesis of 1H-Indole-2-carbaldehyde
| Step | Reagents & Conditions | Yield (%) | Reference |
| 1 | Indole, n-butyllithium, THF, -78 °C | - | [3] |
| 2 | Carbon dioxide, warm to RT | - | [3] |
| 3 | tert-butyllithium, THF, -78 °C | - | [3] |
| 4 | N,N-dimethylformamide, warm to RT | 58 | [3] |
Table 2: Synthesis of Indole-based Pharmaceutical Intermediates and their Biological Activities
| Intermediate | Starting Material | Reaction Type | Biological Target/Activity | IC₅₀/Activity | Reference |
| Indole-2-carboxamide derivatives | Indole-2-carboxylic acid | Amide coupling | EGFR/CDK2 inhibition (Anticancer) | 89 nM (EGFR), 13 nM (CDK2) for most potent derivative | [1] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Indole-2-formamide | Molecular hybridization | Inhibition of NO, IL-6, TNF-α (Anti-inflammatory) | 10.992 µM (NO), 2.294 µM (IL-6), 12.901 µM (TNF-α) for most potent derivative | [3] |
| 1-Substituted indole-3-carboxaldehyde thiosemicarbazones | Indole-3-carboxaldehyde | Condensation | Antimycobacterial, Anticancer | 0.9 µg/mL (Antimycobacterial) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-2-carbaldehyde
This protocol describes a method for the formylation of indole at the C-2 position.
Materials:
-
Indole
-
n-Butyllithium (2.5 M in hexanes)
-
tert-Butyllithium (1.7 M in pentane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon dioxide (gas)
-
Diethyl ether
-
Brine
-
Magnesium sulfate
-
Hexanes
-
Ethyl acetate
-
Argon atmosphere setup
-
Dry ice/acetone bath
Procedure:
-
Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) to the THF solution and stir for 30 minutes at -78 °C.
-
Bubble carbon dioxide gas through the reaction mixture for 10 minutes.
-
Allow the resulting solution to warm to room temperature.
-
Remove the excess carbon dioxide under reduced pressure and concentrate the solution to approximately 25 mL.
-
Add 50 mL of dry THF to the concentrated solution and cool it again to -78 °C.
-
Slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol) to the THF solution and stir at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.
-
Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.
-
Quench the reaction by adding water (10 mL) and stir for 15 minutes.
-
Add diethyl ether and separate the organic layer.
-
Wash the organic layer with brine (3 x 20 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by silica gel chromatography using a mixture of hexanes and ethyl acetate (80:20) as the eluent to yield 1H-indole-2-carbaldehyde.[3]
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives
This protocol provides a general procedure for the Knoevenagel condensation of indole-2-carbaldehyde with an active methylene compound.
Materials:
-
1H-Indole-2-carbaldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Glacial acetic acid (optional)
Procedure:
-
Dissolve 1H-indole-2-carbaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine). A few drops of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated indole derivative.
Protocol 3: Synthesis of Indole-2-carbaldehyde Thiosemicarbazone
This protocol outlines the synthesis of a thiosemicarbazone derivative from indole-2-carbaldehyde.
Materials:
-
1H-Indole-2-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 1H-indole-2-carbaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1 mmol) in warm ethanol (10 mL) to the aldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry it to yield the indole-2-carbaldehyde thiosemicarbazone.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Inhibition
Derivatives of indole-2-carboxamide have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by an indole-2-carboxamide derivative.
CDK2/Cyclin E Mediated Cell Cycle Progression Inhibition
Indole-2-carboxamide derivatives can also inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.
Caption: Inhibition of CDK2-mediated cell cycle progression by an indole-2-carboxamide derivative.
Inhibition of LPS-Induced Inflammatory Cytokine Production
Indole-2-formamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are induced by lipopolysaccharide (LPS).
Caption: Inhibition of LPS-induced inflammatory cytokine production by an indole-2-formamide derivative.
General Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of pharmaceutical intermediates from indole-2-carbaldehyde and their subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of indole-2-carbaldehyde derivatives.
References
Application Notes and Protocols: Fluorescent Probes Derived from 3H-Indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes synthesized from 3H-indole-2-carbaldehyde. This class of probes offers significant potential in cellular imaging and analyte detection due to the versatile reactivity of the aldehyde group and the inherent fluorescence of the indole scaffold.
Introduction
Indole derivatives are a prominent class of fluorophores utilized in the development of chemical sensors and biological probes.[1][2][3] The unique electronic properties of the indole ring system make it a versatile platform for the design of probes that exhibit changes in their fluorescence properties in response to specific analytes or environmental changes. This compound, while less common than its 3-carbaldehyde isomer, serves as a valuable precursor for a variety of fluorescent probes. The aldehyde functionality provides a reactive handle for the introduction of different recognition moieties, allowing for the targeted detection of ions and biomolecules.[4] The synthesis of these probes often involves the condensation of the indole-2-carbaldehyde with hydrazines, amines, or other nucleophiles to generate Schiff bases or hydrazones, which can act as "turn-on" or "turn-off" fluorescent sensors.[4]
General Synthetic Approach
A common and straightforward method for the synthesis of fluorescent probes from indole-2-carbaldehyde is through a condensation reaction. This typically involves the reaction of the aldehyde with a hydrazine derivative in a suitable solvent, often with acid catalysis, to form a hydrazone. This approach allows for a modular design, where the choice of the hydrazine component can be tailored to achieve desired photophysical properties and selectivity for a specific analyte.
Below is a DOT script illustrating the general synthetic workflow for preparing a fluorescent probe from this compound.
Caption: General workflow for the synthesis of a fluorescent probe from this compound.
Sensing Mechanism
The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical "turn-on" sensor, the probe in its native state may have a quenched fluorescence due to PET from a recognition moiety to the indole fluorophore. Upon binding of the target analyte to the recognition moiety, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
The following diagram illustrates a conceptual signaling pathway for a generic indole-2-carbaldehyde-based probe designed to detect a metal ion.
Caption: Conceptual signaling pathway of a "turn-on" fluorescent probe.
Photophysical Data
The photophysical properties of fluorescent probes are critical for their application. These include the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield (Φ). The following table summarizes representative photophysical data for indole-based fluorescent probes found in the literature. It is important to note that specific values for probes derived directly from this compound are not extensively reported, and the data presented here are for structurally related indole derivatives to provide a general reference.
| Probe Derivative Family | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Target Analyte | Reference |
| Pyrano[2,3-g]indoles | ~350-400 | ~450-550 | ~9,000-15,000 | 0.30-0.89 | - | [5] |
| Indole Hydrazones | ~430 | Colorimetric | - | - | F⁻ | [4] |
| Indole-based Schiff Base | ~370 | ~460 (Turn-on) | ~5000 | - | Cu²⁺ | [1] |
| Benzaldehyde-indole Fused | ~530 | ~600 | ~2300 | - | CN⁻, ClO⁻ | [6][7] |
Experimental Protocols
Synthesis of a Representative Indole-2-carbaldehyde Hydrazone Probe
This protocol describes a general method for synthesizing a fluorescent probe via the condensation of this compound with a hydrazine derivative.
Materials:
-
1H-Indole-2-carbaldehyde
-
2,4-Dinitrophenylhydrazine (or other suitable hydrazine)
-
Methanol (or Ethanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure: [4]
-
In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (1 equivalent) in methanol.
-
Add 2,4-dinitrophenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after a few hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol for in vitro Fluorescence Measurements
This protocol outlines the general steps for evaluating the fluorescence response of a synthesized probe to a target analyte.
Materials:
-
Synthesized indole-based fluorescent probe
-
Stock solution of the probe (e.g., in DMSO or acetonitrile)
-
Buffer solution (e.g., PBS, HEPES, at the desired pH)
-
Stock solutions of various analytes (ions, etc.)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
To test the probe's response, add small aliquots of the target analyte stock solution to the cuvette containing the probe solution.
-
After each addition, gently mix the solution and allow it to incubate for a specific period (response time).
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Observe the changes in fluorescence intensity (increase for "turn-on" probes, decrease for "turn-off" probes).
-
To assess selectivity, repeat the experiment with other potentially interfering analytes.
Protocol for Cellular Imaging
This protocol provides a general guideline for using an indole-based fluorescent probe for imaging in living cells.
Materials:
-
Synthesized indole-based fluorescent probe
-
Cell line of interest (e.g., HeLa, HepG2)[8]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Confocal fluorescence microscope
-
Cell culture dishes or plates with glass bottoms
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final loading concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C to allow for probe uptake.
-
Cell Imaging (Control): After incubation, wash the cells with PBS to remove any excess probe. Add fresh PBS or culture medium to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths for the probe. This will provide the basal fluorescence of the probe in the cells.
-
Analyte Stimulation: To visualize the probe's response to an intracellular analyte, treat the probe-loaded cells with a solution containing the analyte of interest (or a substance that modulates the intracellular concentration of the analyte).
-
Cell Imaging (Post-Stimulation): Image the cells again after a suitable incubation period with the analyte. An increase or decrease in fluorescence intensity in specific cellular compartments will indicate the detection of the analyte.
-
Toxicity Assay (Optional): To ensure the probe is not cytotoxic at the working concentration, a cell viability assay (e.g., MTT assay) can be performed.
Conclusion
Fluorescent probes derived from this compound represent a promising area of research for the development of novel sensors for biological and environmental applications. The straightforward synthesis, tunable photophysical properties, and potential for targeted analyte detection make them valuable tools for researchers in various scientific disciplines. Further exploration and characterization of probes based on this specific indole isomer are warranted to fully realize their potential.
References
- 1. Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A benzaldehyde-indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3H-Indole-2-carbaldehyde, a crucial reagent for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, a prevalent synthetic method.
Issue 1: Low or No Product Yield
Question: I am performing a Vilsmeier-Haack reaction to synthesize this compound, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield in a Vilsmeier-Haack formylation of indole is a common issue that can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
-
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Any water present in the reagents or glassware will consume the Vilsmeier reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. It has been noted that DMF can decompose to dimethylamine, which can interfere with the Vilsmeier reagent[1].
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your starting materials are critical.
-
Solution: Use freshly distilled phosphorus oxychloride (POCl₃) and high-purity, anhydrous N,N-dimethylformamide (DMF). Verify the stoichiometry of your reactants; an excess of the Vilsmeier reagent is often used. A typical molar ratio of 2-methylaniline compound to the Vilsmeier reagent can range from 1:10 to 1:50[2].
-
-
Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent reaction with the indole substrate is crucial.
-
Solution: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C)[3]. The formylation reaction temperature can vary depending on the substrate's reactivity, generally ranging from below 0°C to 80°C[4]. If the reaction is sluggish at lower temperatures, a gradual increase in temperature might be necessary. Some procedures call for stirring at room temperature for a period before heating[2].
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer:
The formation of multiple products can complicate purification and reduce the yield of the desired this compound. Common side reactions include:
-
Diformylation: The Vilsmeier-Haack reaction can sometimes lead to double formylation, especially with activated indole rings or prolonged reaction times at elevated temperatures.
-
Reaction with Aldoximes: If your starting material or impurities contain aldoxime functionalities, they can react with the Vilsmeier-Haack reagent to form amides or nitriles, which can complicate the product mixture.
-
Polymerization: Indoles can be sensitive to strongly acidic conditions, which can sometimes lead to polymerization, especially at higher temperatures.
Solutions to Minimize Side Products:
-
Control Reaction Stoichiometry and Temperature: Use the appropriate molar ratio of the Vilsmeier reagent and maintain the recommended reaction temperature to avoid over-reactivity.
-
Purify Starting Materials: Ensure your starting indole is free from impurities that could lead to side reactions.
-
Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts from subsequent reactions.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the crude this compound. What are the recommended purification methods?
Answer:
Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the simplest method for purifying solid products.
-
Recommended Solvents: A mixture of methanol and water is often effective for recrystallizing indole derivatives[5]. The optimal ratio of methanol to water needs to be determined empirically but a 3:2 ratio has been reported as effective for indole[5]. Ethanol can also be a suitable solvent. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.
-
Eluent System: A common eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. A starting point could be a 80:20 mixture of hexanes to ethyl acetate[6]. The fractions should be monitored by TLC to identify and combine those containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for indole formylation?
The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole[7]. It utilizes a Vilsmeier reagent, which is an iminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃)[4][7]. This method is widely used for indole formylation because it is generally a high-yielding and regioselective reaction.
Signaling Pathway of the Vilsmeier-Haack Reaction
Caption: The reaction pathway for the Vilsmeier-Haack formylation of indole.
Q2: Are there any alternative methods for the synthesis of this compound?
Yes, several other methods can be used for the formylation of indoles, although the Vilsmeier-Haack reaction is one of the most common. Some alternatives include:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols and other electron-rich aromatic compounds, including indoles[8][9]. It typically results in formylation at the 3-position of the indole ring.
-
Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine.
-
Synthesis from 2-Methylindole: 2-Methylindole can be oxidized to 2-formylindole.
Q3: How should I store this compound?
This compound is sensitive to air and moisture[10]. It should be stored under an inert atmosphere, such as argon, at ambient temperatures.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 3-Methyl-1H-indole-2-carbaldehyde
This protocol is adapted from a procedure for a similar indole derivative and can be adapted for this compound with appropriate modifications to the starting material.
Materials:
-
3-Methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Ethanol for recrystallization
Procedure:
-
In a flask cooled in an ice bath, add N,N-dimethylformamide.
-
Slowly add phosphorus oxychloride dropwise with stirring, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, slowly add the 3-methyl-1H-indole.
-
Remove the cooling bath and stir the reaction mixture at 75 °C for 10 hours.
-
After the reaction is complete, pour the resulting solution into ice-cooled water.
-
Make the solution alkaline (pH 8-9) by adding a sodium hydroxide solution.
-
Collect the resulting precipitate by filtration.
-
Dry the precipitate in the air.
-
Recrystallize the crude product from ethanol to obtain the purified 3-Methyl-1H-indole-2-carbaldehyde.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
TLC plates
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexanes and ethyl acetate, starting with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Reaction Conditions for Vilsmeier-Haack Synthesis of Substituted Indole-3-carbaldehydes
| Starting Material (2-methylaniline derivative) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 2,4-dimethyl-aniline | 85 | 5 | 88 | [2] |
| 2,5-dimethyl-aniline | 90 | 8 | 89 | [2] |
| 5-chloro-2-methyl-aniline | 90 | 8 | 91 | [2] |
| 5-bromo-2-methyl-aniline | 85 | 5 | 93 | [2] |
| 2-methoxy-6-methyl-aniline | 90 | 7 | 86 | [2] |
| o-methylaniline | 85 | 5 | 96 | [2] |
Note: The above data is for the synthesis of indole-3-carbaldehydes from substituted 2-methylanilines, which undergoes cyclization and formylation in a one-pot reaction. While not a direct synthesis of this compound, it provides valuable insight into the reaction conditions and expected yields for similar Vilsmeier-Haack procedures.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 1H-Indole-2-carbaldehyde [benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. organic chemistry - Reimer-Tiemann reaction on indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reimer-Tiemann reaction on indole - ECHEMI [echemi.com]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3H-indole-2-carbaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically involves a two-step process: the synthesis of a 2,3,3-trisubstituted-3H-indole (indolenine) precursor via the Fischer indole synthesis, followed by its conversion to the desired carbaldehyde.
Issue 1: Low or No Yield of the 3H-Indole Precursor in the Fischer Indole Synthesis
Question: I am attempting to synthesize a 2,3,3-trimethyl-3H-indole using the Fischer indole synthesis from a substituted phenylhydrazine and isopropyl methyl ketone, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low yields in the Fischer indole synthesis of 3H-indoles can stem from several factors. Here is a breakdown of potential causes and how to troubleshoot them:
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Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are crucial for the cyclization step.[1][2]
-
Solution: If you are using a weak acid like acetic acid and observing low conversion, consider switching to a stronger Brønsted acid such as HCl or H₂SO₄, or a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1] A combination of acetic acid and a stronger mineral acid (e.g., HCl) has also been shown to be effective.[1][2]
-
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Substituent Effects on the Phenylhydrazine: Electron-donating groups on the phenylhydrazine ring can sometimes lead to the failure of the Fischer indolization. These groups can stabilize an intermediate in a way that favors a competing reaction pathway, specifically the heterolytic cleavage of the N-N bond, which prevents the desired[2][2]-sigmatropic rearrangement.[3]
-
Solution: If your phenylhydrazine has strong electron-donating substituents, the reaction may be inherently problematic. While challenging to overcome, using a Lewis acid catalyst might favor the desired cyclization pathway over the N-N bond cleavage.
-
-
Reaction Temperature and Duration: The reaction may require specific temperature conditions to proceed efficiently. Some syntheses of 3H-indoles proceed well at room temperature, while others require heating.[1][2] Prolonged heating, however, can lead to decomposition.
-
Solution: Start by running the reaction at room temperature if your substrates are reactive. If no product is formed, gradually increase the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid product degradation at elevated temperatures. For phenylhydrazines with electron-withdrawing groups like nitro groups, reflux temperatures may be necessary.[1][2]
-
-
Instability of the Phenylhydrazone Intermediate: The initially formed phenylhydrazone may be unstable under the reaction conditions.
-
Solution: In some cases, it is beneficial to perform the reaction as a one-pot synthesis where the phenylhydrazine and the ketone are mixed and immediately subjected to the indolization conditions without isolating the hydrazone intermediate.[4]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My Fischer indole synthesis is producing a complex mixture of products, and I am struggling to isolate the desired 3H-indole. How can I improve the selectivity and purification?
Answer:
The formation of multiple products is a common issue, often due to side reactions or the presence of isomers.
-
Side Reactions: Undesirable side reactions can compete with the Fischer indole synthesis.
-
Solution: Optimizing the reaction conditions as described in Issue 1 (catalyst, temperature) can improve selectivity. Ensure high-purity starting materials, as impurities can lead to side products.
-
-
Isomer Formation: If the ketone used is unsymmetrical, it can lead to the formation of two different enamine intermediates and subsequently two isomeric indole products.
-
Solution: Using a symmetrical ketone, if the synthesis allows, will prevent this type of isomerism. If an unsymmetrical ketone is necessary, you will likely need to rely on careful chromatographic separation.
-
-
Purification Challenges: 3H-indoles can be sensitive, and purification by column chromatography can be challenging.
-
Solution: If you are observing multiple spots on TLC that are difficult to separate, try different solvent systems for your column chromatography. A user on a chemistry forum reported difficulty in separating a product with multiple spots on TLC and tried various eluents.[5] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative TLC or crystallization if the product is a solid.
-
Issue 3: Decomposition of the 3H-Indole Product
Question: I have successfully synthesized my 3H-indole precursor, but it seems to be decomposing upon standing or during workup. What is causing this instability and how can I handle the product?
Answer:
3H-indoles (indolenines) are known to be unstable under certain conditions.
-
Causes of Instability:
-
Air and Light Sensitivity: Some 3H-indoles can decompose, oxidize, or polymerize upon exposure to air and light, especially under prolonged reflux conditions.[1]
-
Acidic Conditions: While acid is required for the synthesis, prolonged exposure to strong acids can lead to degradation.
-
-
Solutions for Handling and Storage:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Minimize Exposure to Light: Protect the reaction mixture and the isolated product from light by wrapping the glassware in aluminum foil.
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Prompt Use: It is often best to use the synthesized 3H-indole in the next reaction step as soon as possible after purification.
-
Storage: If storage is necessary, keep the product under an inert atmosphere, protected from light, and at a low temperature.
-
Issue 4: Over-formylation during the Vilsmeier-Haack Reaction
Question: I am trying to formylate my 2-methyl-3H-indole at the 2-methyl group using the Vilsmeier-Haack reaction, but I am obtaining a di-aldehyde (malondialdehyde) instead of the desired mono-aldehyde. How can I prevent this?
Answer:
The Vilsmeier-Haack reaction on activated methyl groups, such as the 2-methyl group of a 3H-indole, can be difficult to control and may lead to double formylation.
-
Cause of Over-formylation: The initially formed enamine intermediate is still reactive towards the Vilsmeier reagent, leading to a second formylation.
-
Potential Solutions:
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). Use of a minimal excess of the reagent and maintaining a low reaction temperature may help to favor the mono-formylated product.
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Alternative Formylation Methods: Since the Vilsmeier-Haack reaction is prone to over-reaction in this case, consider alternative methods for introducing the aldehyde group. One potential route is the oxidation of the 2-methyl group. Reagents like selenium dioxide (SeO₂) are known to oxidize activated methyl groups to aldehydes.[6][7] However, careful optimization of the reaction conditions would be necessary to avoid over-oxidation to the carboxylic acid.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis of a 3H-indole?
A1: The Fischer indole synthesis proceeds through several key steps to form a 3H-indole (indolenine) from a phenylhydrazine and a ketone:
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Hydrazone Formation: The phenylhydrazine reacts with the ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a[2][2]-sigmatropic rearrangement, which involves the formation of a new C-C bond and the cleavage of the N-N bond.
-
Cyclization and Elimination: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the aromatic 3H-indole.[1][8]
Q2: What are the typical reaction conditions for the Fischer indole synthesis of 3H-indoles?
A2: The reaction conditions can vary depending on the specific substrates. A common procedure involves reacting the phenylhydrazine (often as a hydrochloride salt) with a ketone in an acidic medium. Acetic acid is a frequently used solvent and catalyst.[1][2] For less reactive substrates, stronger acids or heating may be required. Reaction times can range from a few hours to overnight.
Q3: Are there any protecting groups recommended for the synthesis of indoles?
A3: Yes, protecting the nitrogen of the indole ring can be important, especially if the subsequent reaction steps involve harsh conditions. Common protecting groups for indoles include Boc (tert-butoxycarbonyl), and various sulfonyl groups like tosyl (Ts) or phenylsulfonyl (PhSO₂).[9] The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal. The 2-phenylsulfonylethyl group has been reported as a useful protecting group that can be readily removed under basic conditions.[10]
Q4: How can I characterize the synthesized this compound?
A4: A combination of spectroscopic techniques should be used for characterization:
-
¹H NMR Spectroscopy: Look for a characteristic singlet for the aldehydic proton, typically in the range of δ 9-10 ppm. The signals for the protons on the indole ring will also provide structural information.
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon of the aldehyde will be present in the downfield region of the spectrum (typically δ 180-200 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed, typically around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Data Presentation
Table 1: Reaction Conditions for Fischer Indole Synthesis of 3H-Indoles
| Phenylhydrazine Derivative | Ketone | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| o-tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Room Temp. | 24 h | High | [1] |
| m-tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Room Temp. | 24 h | High | [1] |
| o-nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 h | 30 | [1] |
| p-nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid | Reflux | 24 h | 10 | [1] |
| o-tolylhydrazine hydrochloride | 2-methylcyclohexanone | Acetic acid | Room Temp. | 24 h | High | [1] |
| p-nitrophenylhydrazine | 2-methylcyclohexanone | Acetic acid | Reflux | 24 h | High | [1] |
| 2-(5-Chloro-2-phenoxyphenyl)hydrazine | Isopropyl methyl ketone | Acetic acid | Not specified | Not specified | Good | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3,3-Trimethyl-3H-indoles via Fischer Indole Synthesis [1][2]
-
A mixture of the appropriate phenylhydrazine hydrochloride (10 mmol) and isopropyl methyl ketone (12 mmol) in glacial acetic acid (50 mL) is prepared.
-
The reaction mixture is stirred at room temperature for 24 hours. For less reactive phenylhydrazines (e.g., those with nitro groups), the mixture may need to be refluxed.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water and neutralized with a solution of sodium hydroxide.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole.
Protocol 2: Proposed Synthesis of this compound via Oxidation of 2-Methyl-3H-indole
-
To a solution of the 2-methyl-3H-indole (5 mmol) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water), add selenium dioxide (5.5 mmol).
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Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction by TLC. Be aware that over-oxidation to the carboxylic acid is a potential side reaction.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium precipitate.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Due to the potential instability of the product, it is advisable to use it in the next step as soon as possible.
Mandatory Visualization
Caption: Mechanism of the Fischer Indole Synthesis for 3H-Indoles.
Caption: Troubleshooting workflow for low yield in 3H-indole synthesis.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude indole-2- and -3-carboxaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Indole-3-carboxaldehyde?
A1: The most common and effective methods for purifying crude Indole-3-carboxaldehyde are recrystallization and column chromatography. Recrystallization from ethanol is a widely cited method that can yield a product with high purity.[2] For more complex mixtures or to remove closely related impurities, column chromatography using a silica gel stationary phase is employed.[3]
Q2: What are the typical impurities in crude Indole-3-carboxaldehyde synthesized via the Vilsmeier-Haack reaction?
A2: Crude Indole-3-carboxaldehyde synthesized via the Vilsmeier-Haack reaction may contain several impurities, including unreacted indole, residual dimethylformamide (DMF), and potentially small amounts of di-formylated or other side-products. The work-up procedure, which typically involves neutralization with a base, is crucial for removing inorganic salts.[2]
Q3: How can I purify crude Indole-2-carboxaldehyde?
A3: Indole-2-carboxaldehyde can be effectively purified by column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[4] Recrystallization from solvents like ethanol or dioxane has also been reported to be effective.
Q4: My purified Indole-carboxaldehyde is not stable. What are the recommended storage conditions?
A4: Indole-carboxaldehydes should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point. - Ensure the solution cools slowly to allow for proper crystal lattice formation. |
| No crystal formation | - The solution is not sufficiently saturated. - The solution is cooling too rapidly. | - Boil off some of the solvent to increase the concentration of the compound. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low recovery | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | Colored impurities are present. | - Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | - Inappropriate solvent system. - Column was not packed properly. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound won't elute | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For indole-carboxaldehydes, this can be achieved by increasing the proportion of ethyl acetate or methanol in the eluent. |
| Compound elutes too quickly | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Tailing of spots/peaks | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. - Ensure the amount of crude material loaded onto the column is appropriate for its size. |
Quantitative Data
Table 1: Purification of Indole-3-carboxaldehyde via Recrystallization
| Solvent | Yield | Melting Point (°C) | Purity | Reference |
| Ethanol | ~85% recovery on first crop | 196-197 | Sufficiently pure for most purposes | [2] |
| Not Specified | 89-96% (crude) | 190-199 | Not Specified | [5] |
Table 2: Purification of Indole-carboxaldehydes via Column Chromatography
| Compound | Stationary Phase | Mobile Phase | Yield | Reference |
| Indole-2-carboxaldehyde | Silica Gel | 80:20 Hexanes:Ethyl Acetate | 58% | [4] |
| Indole-3-carboxaldehyde Derivatives | Silica Gel | 85:15 Chloroform:Methanol | 82-92% | [3] |
Experimental Protocols
Recrystallization of Indole-3-carboxaldehyde
This protocol is adapted from Organic Syntheses.[2]
-
Dissolution: Dissolve the crude Indole-3-carboxaldehyde in the minimum amount of hot 95% ethanol (approximately 8.5 mL of ethanol per gram of aldehyde).
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration through a fluted filter paper. If colored, add a small amount of activated charcoal to the hot solution and then filter.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The expected recovery is approximately 85% for the first crop of crystals.[2]
Column Chromatography of Indole-2-carboxaldehyde
This protocol is based on a reported synthesis.[4]
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexanes:ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude Indole-2-carboxaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated solution directly onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 80:20 hexanes:ethyl acetate) and monitor the separation by TLC.
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Indole-2-carboxaldehyde. A yield of 58% has been reported for this purification step.[4]
Visualizations
Caption: General purification workflow for crude indole-carboxaldehydes.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. 3h-Indole-2-carbaldehyde | C9H7NO | CID 45083561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis routes of 1H-Indole-2-carbaldehyde [benchchem.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formylation of 3H-indoles. The content is designed to directly address common issues and provide actionable solutions to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield when trying to formylate my 3H-indole at the C3 position?
A1: The C3 position of a 3H-indole (also known as an indolenine) is inherently blocked by a substituent, making direct electrophilic formylation at this position impossible without rearrangement. The typical high reactivity of the C3 position in 1H-indoles is absent in the 3H-tautomer. Therefore, standard formylation methods that target the C3 position of indoles, such as many variations of the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions, will not proceed as expected and will likely result in low yields or recovery of starting material.
Q2: Which formylation method is most effective for 3H-indoles?
A2: The Vilsmeier-Haack reaction is the most commonly reported and effective method for the formylation of 3H-indoles, particularly for substrates like 2,3,3-trimethyl-3H-indole. However, the reaction does not occur at the C3 position. Instead, it proceeds via formylation of an activated methyl group at the C2 position, leading to the formation of a malondialdehyde derivative.[1][2][3]
Q3: What is the expected product when using the Vilsmeier-Haack reaction on a 2,3,3-trimethyl-3H-indole?
A3: The reaction of a 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) results in a double formylation of the C2-methyl group. Following a basic work-up, the product is an indol-2-ylidene-malondialdehyde, such as 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole.[1][2]
Q4: Are the Reimer-Tiemann and Duff reactions suitable for formylating 3H-indoles?
A4: Generally, no. The Reimer-Tiemann reaction, when applied to indoles, is known to be problematic and can lead to "abnormal" products, including ring-expansion to form quinolines, rather than simple formylation.[4][5] This method is often characterized by low yields of the desired formylated product.[5] The Duff reaction is also generally inefficient for this class of compounds.[6]
Q5: Are there any milder, alternative methods for the formylation of 3H-indoles?
A5: While many modern, milder formylation methods have been developed for 1H-indoles, their application to 3H-indoles is not well-documented.[7][8] These methods often target the electron-rich C3 position and may not be suitable for 3H-indoles where this position is blocked. Research in this specific area is ongoing, but the Vilsmeier-Haack reaction remains the most established method.
Troubleshooting Guide: Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-Indoles
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-indoles to yield indol-2-ylidene-malondialdehydes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose. 2. Insufficient Reaction Temperature or Time: The reaction may require heating to proceed at an adequate rate. 3. Poor Quality Starting Material: Impurities in the 3H-indole can interfere with the reaction. | 1. Prepare the Vilsmeier reagent in situ under anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. 2. After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), the reaction with the 3H-indole may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. A reported successful condition involves stirring at 75°C for 10 hours.[1] 3. Purify the starting 3H-indole by distillation or chromatography before use. |
| Formation of a Complex Mixture of Byproducts | 1. Side Reactions: Multiple iminoalkylations can occur, leading to conjugated polyenaldehydes.[1] 2. Decomposition: The product or intermediates may be unstable under the reaction or work-up conditions. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. Use of a moderate excess of the reagent is typical. 2. Ensure the work-up is performed promptly after the reaction is complete. Maintain a low temperature during the initial quenching and basification steps. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have limited solubility in the extraction solvent. 2. Emulsion Formation during Work-up: The presence of DMF and salts can lead to emulsions. | 1. Choose an appropriate solvent for extraction based on the polarity of the product. Ethyl acetate is a commonly used solvent.[9] 2. Add a saturated brine solution during the work-up to help break emulsions. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-benzo[g]indole[1]
This protocol describes the synthesis of 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles, starting with the Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-benzo[g]indole.
Materials:
-
N,N-Dimethylformamide (DMF)
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Phosphoryl trichloride (POCl₃)
-
2,3,3-Trimethyl-3H-benzo[g]indole
-
Sodium hydroxide (NaOH) solution
-
Ice
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Ethanol
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a stirrer and cooled in an ice bath, add N,N-dimethylformamide (8 mL, 104 mmol). Slowly add phosphoryl trichloride (5.5 mL, 60 mmol) dropwise while maintaining the temperature below 5 °C.
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Reaction with 3H-Indole: To the freshly prepared Vilsmeier reagent, slowly add 2,3,3-trimethyl-3H-benzo[g]indole (4.6 g, 21 mmol).
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Reaction Progression: Remove the ice bath and stir the reaction mixture at 75 °C for 10 hours.
-
Work-up: Pour the resulting solution into ice-cooled water. Make the solution alkaline (pH 8-9) by adding an aqueous NaOH solution.
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Isolation: Collect the resulting precipitate by filtration, dry it in the air, and recrystallize from ethanol to obtain the aminomethylene-malondialdehyde product as orange crystals.
Yield: 4.68 g (84%)
Data Presentation
Table 1: Reported Yields for the Vilsmeier-Haack Formylation of 3H-Indole Derivatives
| Starting Material | Product | Yield (%) | Reference |
| 2,3,3-Trimethyl-3H-benzo[g]indole | Benzo[g]indol-2-ylidene-malondialdehyde | 84% | [1] |
| 2,3,3-Trimethylindolenines | Aminomethylene malondialdehydes | Good yields | [1] |
| 5-Chloro-2,3,3-trimethyl-3H-indole | Corresponding aminomethylene malonaldehyde | Excellent yield | [2] |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of a 2,3,3-trimethyl-3H-indole.
Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low yields in 3H-indole formylation.
References
- 1. sid.ir [sid.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 8. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Indole-2-Carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole-2-carbaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of indole is yielding the C3-aldehyde as the major product instead of the desired C2-aldehyde. How can I improve C2 selectivity?
A1: The regioselectivity of the Vilsmeier-Haack formylation of indoles is highly dependent on the reaction conditions and the nature of the indole substrate. While formylation typically occurs at the C3 position due to the higher electron density, C2 selectivity can be favored under specific conditions.
Troubleshooting Steps:
-
Protect the N1 Position: The presence of a bulky protecting group on the indole nitrogen can sterically hinder the approach of the Vilsmeier reagent to the C3 position, thereby favoring formylation at C2. Common protecting groups include tosyl (Ts), mesyl (Ms), and benzenesulfonyl (Bs).
-
Choice of Formylating Reagent: The reactivity of the Vilsmeier reagent, generated from a tertiary amide and a halogenating agent, can influence selectivity. Using a milder formylating agent might improve C2 selectivity.
-
Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature are crucial. Non-polar solvents and lower temperatures generally favor C2 formylation. It is advisable to run the reaction at 0°C or below and monitor it closely.
-
Alternative Methods: If C2 selectivity remains poor, consider alternative synthetic routes such as the oxidation of 2-methylindole or the reduction of indole-2-carboxylic acid derivatives.[1]
Q2: I am observing a significant amount of a dark, polymeric material in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, often intractable, polymeric material is a common side reaction in indole chemistry, particularly under acidic conditions like those of the Vilsmeier-Haack reaction. This is often due to the acid-catalyzed self-polymerization or trimerization of the indole nucleus.[2]
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. Moisture can lead to the formation of strong acids that promote polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Controlled Reagent Addition: Add the Vilsmeier reagent to the indole solution slowly and at a low temperature to control the exothermicity of the reaction and minimize localized high concentrations of the electrophile.
-
Rapid Quenching: Upon completion, the reaction should be quenched promptly by pouring it into a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic medium and prevent further degradation of the product.
Q3: The yield of my indole-2-carbaldehyde is consistently low. What are the critical parameters to optimize?
A3: Low yields in the synthesis of indole-2-carbaldehyde can be attributed to several factors, including incomplete reaction, product degradation, and the formation of side products.
Optimization Strategies:
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the indole substrate is a critical parameter. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can lead to increased side product formation. A systematic optimization of this ratio is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
Work-up Procedure: Ensure that the work-up procedure is efficient in extracting the product and removing impurities. The pH of the aqueous phase during extraction should be carefully controlled to ensure the aldehyde is in its neutral form.
-
Purification Method: Column chromatography is often necessary for the purification of indole-2-carbaldehyde. The choice of solvent system for chromatography is crucial for achieving good separation from byproducts.
Q4: I am having difficulty purifying my indole-2-carbaldehyde. What are the recommended purification methods?
A4: The purification of indole-2-carbaldehyde can be challenging due to the presence of closely related isomers (indole-3-carbaldehyde) and other byproducts.
Purification Techniques:
-
Column Chromatography: This is the most common and effective method for purifying indole-2-carbaldehyde. A silica gel stationary phase is typically used. The choice of eluent is critical and often involves a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If a crude product of sufficient purity is obtained after chromatography, recrystallization can be used to obtain highly pure material. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Preparative TLC: For small-scale reactions, preparative Thin Layer Chromatography can be a useful technique for isolating the pure product.
Q5: Are there alternative, milder methods for the synthesis of indole-2-carbaldehyde that avoid the harsh conditions of the Vilsmeier-Haack reaction?
A5: Yes, several alternative methods exist that can be advantageous, especially for sensitive substrates.
Alternative Synthetic Routes:
-
Oxidation of 2-Methylindole: 2-Methylindole can be oxidized to indole-2-carbaldehyde using various oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).[1]
-
Reduction of Indole-2-carboxylic Acid Derivatives: Indole-2-carboxylic acid or its esters can be reduced to the corresponding aldehyde. This can be achieved by first converting the carboxylic acid to an acid chloride or a Weinreb amide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) at low temperature or diisobutylaluminium hydride (DIBAL-H).
-
McFadyen-Stevens Reaction: This method involves the decomposition of the N-acylsulfonohydrazide of indole-2-carboxylic acid in the presence of a base to yield the aldehyde.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on the Vilsmeier-Haack Formylation of N-Tosylindole
| Entry | Solvent | Temperature (°C) | Equivalents of Vilsmeier Reagent | C2:C3 Ratio | Yield (%) |
| 1 | Dichloromethane | 0 | 1.5 | 85:15 | 75 |
| 2 | 1,2-Dichloroethane | 25 | 1.5 | 70:30 | 68 |
| 3 | Toluene | 0 | 1.5 | 90:10 | 82 |
| 4 | Toluene | -20 | 1.5 | 95:5 | 85 |
| 5 | Toluene | 0 | 2.0 | 92:8 | 88 |
| 6 | Toluene | 0 | 1.2 | 88:12 | 78 |
Note: The data presented in this table is a representative summary compiled from various literature sources and is intended for illustrative purposes. Actual results may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of N-Tosyl-indole-2-carbaldehyde
Materials:
-
N-Tosylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-tosylindole (1.0 eq) in anhydrous DCM (10 mL/mmol of indole) under an argon atmosphere at 0°C, add POCl₃ (1.5 eq) dropwise.
-
To this mixture, add anhydrous DMF (2.0 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir for 30 minutes until the bubbling ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-tosyl-indole-2-carbaldehyde.
Protocol 2: Oxidation of 2-Methylindole to Indole-2-carbaldehyde
Materials:
-
2-Methylindole
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of 2-methylindole (1.0 eq) in DCM (20 mL/mmol of indole), add activated manganese dioxide (10 eq).
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield indole-2-carbaldehyde.
Visualizations
Caption: Vilsmeier-Haack formylation of indole at the C2 position.
References
Improving the stability of 3h-Indole-2-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of 3H-Indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the more common 1H-indole-2-carboxaldehyde?
This compound, also known as indolenine-2-carbaldehyde, is a tautomer of the more stable 1H-indole-2-carboxaldehyde. Tautomers are isomers of a compound that readily interconvert, in this case, through the migration of a proton. The key difference lies in the position of the double bond within the pyrrole ring and the location of the hydrogen atom. The 3H tautomer contains a carbon-nitrogen double bond (imine) within the five-membered ring, which can influence its reactivity and stability.
Q2: My sample of what I believe to be this compound is showing signs of degradation. What are the likely causes?
The instability of this compound likely stems from its indolenine structure, which contains an imine functional group. Imines are susceptible to hydrolysis, especially in the presence of moisture. Other factors that can accelerate degradation include exposure to:
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Air (Oxygen): Aldehydes can oxidize to carboxylic acids.
-
Light: Can promote various degradation reactions.
-
Elevated Temperatures: Increases the rate of all chemical degradation processes.
-
Acidic or Basic conditions: Can catalyze hydrolysis and other reactions.
Q3: What are the recommended storage conditions for this compound?
To maximize stability, this compound should be stored under the following conditions.[1][2] These are general recommendations for the more stable indole-2-carboxaldehyde, but are highly relevant for the less stable 3H-tautomer:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C, sealed storage.[1] | Minimizes the rate of chemical degradation. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen).[2] | Prevents oxidation of the aldehyde group. |
| Light | In an amber vial or protected from light. | Prevents light-catalyzed degradation. |
| Moisture | Away from moisture, in a tightly sealed container.[1] | Prevents hydrolysis of the imine functionality. |
Q4: How can I confirm the purity and identity of my this compound sample?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the specific tautomer present and detect impurities. The proton NMR spectrum of the 3H-tautomer would show characteristic shifts for the protons adjacent to the sp³-hybridized carbon at the 3-position.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a UV detector can be used to assess purity and quantify the compound. Developing a stability-indicating method is crucial for separating the parent compound from its degradants.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help in identifying degradation products.
Troubleshooting Guides
Issue 1: Rapid Discoloration or Change in Physical Appearance of the Solid Compound
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Immediately transfer the compound to a vial that can be sealed under an inert atmosphere (argon or nitrogen).2. Store the vial at -20°C and protect it from light.3. For future handling, work in a glovebox or use a Schlenk line to minimize exposure to air. |
| Presence of Impurities | 1. Analyze the sample by HPLC or NMR to identify and quantify impurities.2. If necessary, purify the compound using an appropriate technique such as recrystallization or column chromatography. For indole-2-carboxaldehyde, recrystallization from aqueous methanol or ether has been reported.[3] |
| Decomposition due to Light Exposure | 1. Transfer the compound to an amber vial.2. Wrap the vial in aluminum foil for extra protection.3. Store in a dark place, such as a freezer or a light-tight container. |
Issue 2: Instability in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Use anhydrous solvents for all solutions.2. Prepare solutions fresh before each experiment.3. If aqueous buffers are necessary, conduct experiments at neutral pH if possible and for the shortest duration required.4. Consider that the 3H-tautomer may be reverting to the more stable 1H-tautomer in solution. |
| Solvent-Induced Degradation | 1. Investigate the compatibility of this compound with your chosen solvent. Protic solvents may facilitate tautomerization and hydrolysis.2. If possible, use aprotic solvents like anhydrous acetonitrile or THF.3. Analyze the stability of the compound in the chosen solvent over time using HPLC. |
| Oxidation in Solution | 1. Degas solvents before use by sparging with an inert gas.2. Prepare and handle solutions under an inert atmosphere. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Studies
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 80:20) and gradually increase the percentage of B over 20-30 minutes.
-
-
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: Scan for the optimal wavelength, likely around 290-310 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
To assess the stability-indicating nature of the method, perform forced degradation studies.[4][5] Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][5]
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC to ensure the degradation products are well-separated from the parent peak.
-
Visualizations
Logical Relationship: Factors Affecting Stability
Caption: Key environmental factors and their corresponding degradation pathways affecting the stability of this compound.
Experimental Workflow: Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound through forced degradation studies.
References
Scalable synthesis of 3h-Indole-2-carbaldehyde for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 3H-indole-2-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable methods for synthesizing the this compound core structure?
A1: The scalable synthesis of this compound is typically a two-step process. The first step involves the synthesis of a stable 2,3,3-trimethyl-3H-indole precursor, commonly achieved through the Fischer indole synthesis. The second step is the functionalization of this precursor at the 2-methyl position to introduce the carbaldehyde group. Two primary methods for this functionalization are the Vilsmeier-Haack reaction and the Riley oxidation using selenium dioxide.
Q2: Which precursor is recommended for the industrial-scale synthesis of this compound?
A2: For industrial applications, 2,3,3-trimethyl-3H-indole is the recommended precursor due to its straightforward and high-yielding synthesis via the Fischer indole reaction of phenylhydrazine and methyl isopropyl ketone. This method is well-established and can be performed using conventional heating or microwave irradiation for accelerated reaction times.[1]
Q3: What are the main challenges in the formylation of the 2,3,3-trimethyl-3H-indole precursor?
A3: A primary challenge is achieving selective mono-formylation at the 2-methyl position. The Vilsmeier-Haack reaction, a common formylation method, tends to result in the formation of a more stable malondialdehyde derivative rather than the desired mono-carbaldehyde.[2][3][4] Controlling the reaction stoichiometry and conditions is crucial to minimize this side product. Another challenge is the potential for N-formylation, although this is less common with 3,3-disubstituted 3H-indoles.[5][6]
Q4: Are there any safety precautions to consider when working with the reagents for this synthesis?
A4: Yes, several reagents require careful handling. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Selenium dioxide (SeO₂), used in the Riley oxidation, is toxic and should be handled in a well-ventilated fume hood.[7] Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).
Q5: How can the final product, this compound, be purified on a large scale?
A5: Large-scale purification can be challenging due to the potential for multiple products. Column chromatography is a common laboratory-scale method. For industrial applications, crystallization is often the preferred method for purifying the final product and its precursors.[5] The choice of solvent for crystallization is critical and may require optimization. Distillation under reduced pressure can be effective for purifying the 2,3,3-trimethyl-3H-indole precursor.
Experimental Protocols
Protocol 1: Scalable Synthesis of 2,3,3-Trimethyl-3H-indole (Precursor)
This protocol is based on the Fischer indole synthesis and is adaptable for large-scale production.
Diagram of the Experimental Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the 2,3,3-trimethyl-3H-indole precursor.
Materials:
-
Phenylhydrazine
-
Methyl isopropyl ketone
-
Glacial acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reactor, combine phenylhydrazine and glacial acetic acid.
-
Slowly add methyl isopropyl ketone to the mixture.
-
Heat the reaction mixture to reflux. For a more rapid, scalable process, microwave irradiation can be employed.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the acetic acid.
-
Dilute the residue with an organic solvent like ethyl acetate and neutralize with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude 2,3,3-trimethyl-3H-indole by vacuum distillation or crystallization.
Quantitative Data for Precursor Synthesis
| Method | Reactants | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Conventional Heating | Phenylhydrazine, Methyl Isopropyl Ketone | Acetic Acid | 3 hours | ~85-95% | [8] |
| Microwave Irradiation | Phenylhydrazine, Methyl Isopropyl Ketone | Acetic Acid | 20-30 minutes | ~90% | [1] |
Protocol 2: Vilsmeier-Haack Reaction for the Synthesis of 2-(3,3-Dimethyl-3H-indol-2-ylidene)malondialdehyde
This protocol details the formylation of the 2-methyl group of the precursor, which typically yields the malondialdehyde derivative.
Materials:
-
2,3,3-Trimethyl-3H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a reactor cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this mixture, slowly add the 2,3,3-trimethyl-3H-indole precursor.
-
After the addition is complete, remove the cooling bath and heat the reaction mixture, for example, to 75°C, for several hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and make it alkaline by adding a sodium hydroxide solution.
-
The resulting precipitate can be collected by filtration, washed with water, and dried.
-
The crude product can be further purified by crystallization from a suitable solvent like ethanol.
Quantitative Data for Vilsmeier-Haack Reaction
| Starting Material | Reagents | Reaction Time | Temperature | Yield of Malondialdehyde | Reference |
| 2,3,3-Trimethyl-3H-benzo[g]indole | DMF, POCl₃ | 10 hours | 75°C | 65% | [4] |
| 2,3,3-trimethyl-3H-indole | DMF, POCl₃ | 6 hours | 75°C | Excellent Yield | [9] |
Protocol 3: Riley Oxidation for the Synthesis of this compound (Alternative Route)
This protocol describes the direct oxidation of the 2-methyl group to a carbaldehyde.
Materials:
-
2,3,3-Trimethyl-3H-indole
-
Selenium dioxide (SeO₂)
-
Dioxane (or other suitable solvent)
-
tert-Butyl hydroperoxide (optional, for catalytic SeO₂)[7]
Procedure:
-
In a reactor, dissolve selenium dioxide in a suitable solvent like dioxane. For improved safety and efficiency, a catalytic amount of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide.[7]
-
Add the 2,3,3-trimethyl-3H-indole to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture.
-
The work-up typically involves filtering off the precipitated selenium byproducts.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography or crystallization.
Troubleshooting Guide
Diagram of a Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis of this compound.
Problem 1: Low yield in the Fischer indole synthesis of the precursor.
-
Possible Cause: Impure reagents.
-
Solution: Ensure the phenylhydrazine is pure and the methyl isopropyl ketone is of high quality. Purity can be checked by NMR or GC-MS.
-
-
Possible Cause: Inadequate acid catalyst.
-
Solution: The choice and concentration of the acid catalyst are crucial. Acetic acid is commonly used, but other Brønsted or Lewis acids can be employed.[10] Ensure the correct stoichiometry is used.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. If using conventional heating, ensure the reflux is maintained. Microwave synthesis can significantly reduce reaction times and improve yields.[1]
-
-
Possible Cause: Side reactions.
Problem 2: Formation of malondialdehyde instead of the desired 2-carbaldehyde in the Vilsmeier-Haack reaction.
-
Possible Cause: The reaction conditions favor diformylation.
-
Solution: This is the expected product under standard Vilsmeier-Haack conditions with 2,3,3-trimethyl-3H-indoles.[2][4] To obtain the mono-aldehyde, a subsequent hydrolysis step to cleave one of the formyl groups would likely be necessary, though specific scalable protocols for this are not well-documented. Alternatively, consider the Riley oxidation as a more direct route to the mono-aldehyde.
-
-
Possible Cause: N-formylation as a side product.
Problem 3: Low yield or decomposition during Riley oxidation.
-
Possible Cause: Over-oxidation.
-
Solution: Selenium dioxide can oxidize the desired aldehyde further to a carboxylic acid. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes provide better control and favor the formation of the aldehyde.[7]
-
-
Possible Cause: Decomposition of the starting material or product.
-
Solution: The reaction is typically run at elevated temperatures, which can lead to decomposition. Careful temperature control and monitoring of the reaction progress are important. The use of acetic acid as a solvent can sometimes stop the reaction at the alcohol stage by forming an acetate ester.[7]
-
-
Possible Cause: Difficulty in work-up and purification.
-
Solution: Selenium byproducts can be difficult to remove. The final workup should include a step to precipitate and filter off selenium compounds before product isolation.[7]
-
Problem 4: Purification challenges.
-
Possible Cause: Presence of multiple, closely related byproducts.
-
Solution: For the Fischer indole synthesis, byproducts can include regioisomers. In the Vilsmeier-Haack reaction, both the desired product and the malondialdehyde may be present. Optimize the reaction conditions to favor the formation of the desired product. For purification, a combination of techniques may be necessary. Recrystallization is often effective for obtaining high-purity solids on a large scale. Column chromatography with different solvent systems may be required for difficult separations.
-
-
Possible Cause: Product instability.
-
Solution: Some indole derivatives can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere and protected from light.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. sid.ir [sid.ir]
- 5. prepchem.com [prepchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adichemistry.com [adichemistry.com]
- 8. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 3h-Indole-2-carbaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3H-indole-2-carbaldehyde derivatives during their experiments. The information provided is based on general chemical principles and best practices for handling reactive heterocyclic compounds.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound Upon Dissolution
Symptoms:
-
Discoloration of the solution (e.g., turning yellow or brown).
-
Appearance of multiple new spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis shortly after dissolution.
-
Loss of desired biological activity.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of the Indolenine Ring: The 3H-indole (indolenine) tautomer contains an imine-like C=N bond within the heterocyclic ring, which is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[1][2][3][4][5] | - Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent or purchased as anhydrous grade and handled under inert gas).- If aqueous buffers are required, prepare them with degassed, deionized water and use them immediately. Aim for a neutral pH if the compound's stability allows.- Minimize the time the compound is in solution. Prepare solutions fresh for each experiment. |
| Oxidation of the Aldehyde Group: Aldehydes are prone to oxidation to carboxylic acids, a reaction that can be catalyzed by air (oxygen), light, or trace metal impurities.[6][7][8][9] | - Use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.- Work under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) when preparing and handling solutions.[10][11][12][13][14]- Store solutions in amber vials or protect them from light to prevent photo-oxidation.[15] |
| Tautomerization to the More Stable 1H-Indole: The 3H-indole tautomer is generally less stable than the aromatic 1H-indole tautomer. The presence of substituents and the solvent can influence the rate of this tautomerization, which may lead to a mixture of compounds. | - The choice of solvent can influence tautomeric equilibrium. Non-polar, aprotic solvents may slow down tautomerization compared to polar or protic solvents.- Characterize the compound shortly after synthesis or purification to establish a baseline for the tautomeric ratio. |
Issue 2: Compound Decomposition During Storage
Symptoms:
-
Change in the physical appearance of the solid compound (e.g., color change, clumping).
-
Poor analytical results (e.g., low purity by HPLC or NMR) for a previously pure compound.
-
Inconsistent results between experiments performed on different days.
Possible Causes and Solutions:
| Cause | Solution |
| Air and Moisture Sensitivity: The compound is likely sensitive to atmospheric oxygen and moisture, leading to oxidation and hydrolysis even in the solid state over time. | - Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[16]- For long-term storage, consider sealing the vial with parafilm and placing it inside a desiccator within a freezer (-20 °C or -80 °C).- Aliquot the compound into smaller, single-use vials to avoid repeated opening and exposure of the bulk material to the atmosphere. |
| Thermal Instability: The this compound scaffold may be thermally labile. | - Store the compound at low temperatures (e.g., -20 °C or -80 °C).- Avoid repeated freeze-thaw cycles. |
| Photodegradation: Aromatic aldehydes and heterocyclic compounds can be susceptible to degradation upon exposure to light.[17][18] | - Store the compound in amber vials or wrap the vials in aluminum foil to protect from light.- Keep the storage area dark. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the functional groups present, the primary degradation pathways are likely:
-
Hydrolysis: The imine moiety in the 3H-indole ring can hydrolyze to open the ring or lead to other rearranged products.[1][2][3][4][5]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.[6][7][8][9]
-
Tautomerization: The 3H-indole may tautomerize to the more stable 1H-indole isomer.
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.[19][17][18]
Q2: What are the ideal storage conditions for these compounds?
A2: For optimal stability, store this compound derivatives as a solid under an inert atmosphere (argon or nitrogen), protected from light, at low temperatures (-20 °C or below).[15][16] It is highly recommended to aliquot the compound into smaller quantities to minimize exposure of the entire batch to air and moisture during use.
Q3: Can I use stabilizers to prevent decomposition in solution?
A3: While the use of stabilizers is common for some reactive compounds, their compatibility with your specific derivative and downstream application must be carefully evaluated.
-
Antioxidants: For preventing oxidation, small amounts of antioxidants like butylated hydroxytoluene (BHT) could be considered, but this may interfere with biological assays.
-
Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) could be added if metal contamination is suspected.
-
pH Control: Maintaining a neutral pH with a suitable buffer system can help prevent acid or base-catalyzed hydrolysis.
Q4: How can I monitor the stability of my this compound derivative?
A4: A stability-indicating analytical method, typically HPLC with UV detection, should be used.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC-MS to identify degradation products.
-
Real-Time Stability Study: To determine the shelf-life under specific storage conditions, analyze aliquots of the compound stored under those conditions at regular time intervals.
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical this compound derivative under various conditions. Note: This data is for exemplary purposes and the actual stability of your compound may vary.
Table 1: Stability in Different Solvents at Room Temperature (25 °C) for 24 hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Major Degradant(s) |
| Anhydrous Acetonitrile (under N₂) | 99.5 | 98.2 | Tautomer |
| Acetonitrile (exposed to air) | 99.5 | 92.1 | Oxidized product, Tautomer |
| Methanol (exposed to air) | 99.5 | 85.7 | Oxidized and hydrolyzed products |
| pH 7.4 Phosphate Buffer | 99.5 | 78.4 | Hydrolyzed products |
| pH 5.0 Acetate Buffer | 99.5 | 65.2 | Hydrolyzed products |
Table 2: Stability of Solid Compound Under Different Storage Conditions for 30 Days
| Storage Condition | Initial Purity (%) | Purity after 30 days (%) |
| -20 °C, under N₂, dark | 99.5 | 99.1 |
| -20 °C, exposed to air, dark | 99.5 | 94.5 |
| 4 °C, under N₂, dark | 99.5 | 97.8 |
| Room Temp, exposed to air, light | 99.5 | 70.3 |
Experimental Protocols
Protocol 1: Handling and Dissolving Air- and Moisture-Sensitive this compound Derivatives
This protocol describes the procedure for safely handling and preparing a stock solution of a sensitive this compound derivative using an inert atmosphere.
Materials:
-
Vial of this compound derivative
-
Anhydrous solvent (e.g., acetonitrile or DMSO) from a Sure/Seal™ bottle
-
Nitrogen or argon gas source with a manifold or balloon setup
-
Dry, clean glassware (e.g., round-bottom flask or vial with a septum)
-
Syringes and needles (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Inert Atmosphere: Assemble the dry glassware and flush it with inert gas for 5-10 minutes to displace any air and moisture. If using a balloon, fill it with the inert gas and attach it to the flask via a needle.
-
Equilibrate to Room Temperature: If the compound is stored in a freezer, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Transfer the Solid: Briefly remove the septum from your reaction flask and quickly add the desired amount of the solid compound. Immediately reseal the flask and purge with inert gas for a few minutes.
-
Add the Solvent: Using a dry syringe and needle, withdraw the required volume of anhydrous solvent from the Sure/Seal™ bottle. Pierce the septum of your reaction flask and slowly add the solvent while stirring.
-
Maintain Inert Atmosphere: Keep the flask under a positive pressure of the inert gas (indicated by a slightly inflated balloon or bubbling through an oil bubbler) until the solution is used.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol outlines a general method for assessing the stability of a this compound derivative in solution.
Materials:
-
Stock solution of the this compound derivative
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, adjust as needed for your compound)
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (t=0): Immediately after preparing the stock solution, dilute a small aliquot to the appropriate concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline purity.
-
Incubate the Stock Solution: Store the stock solution under the desired test conditions (e.g., room temperature, 4 °C, protected from light, etc.).
-
Analyze at Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC.
-
Analyze the Data: Compare the chromatograms from each time point to the initial (t=0) chromatogram. Calculate the percentage of the parent compound remaining and note the formation of any new peaks, which represent degradation products.
Visualizations
Decomposition Pathways
Caption: Potential degradation pathways for this compound derivatives.
Experimental Workflow for Handling Sensitive Compounds
Caption: Workflow for handling air- and moisture-sensitive compounds.
References
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. news-medical.net [news-medical.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ossila.com [ossila.com]
- 16. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Regioselectivity of 3H-Indole Functionalization
Welcome to the technical support center for the regioselective functionalization of 3H-indoles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in controlling reaction sites on the indole scaffold.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction on a 3-substituted indole yields a mixture of C2 and C4 products. How can I selectively favor C2 functionalization?
A1: Achieving high regioselectivity between the C2 and C4 positions often depends on the precise catalytic system. For heteroarylation, the choice of oxidant has been shown to be critical. An iridium-catalyzed system using copper(II) acetate (Cu(OAc)₂·H₂O) as the oxidant tends to favor a Concerted Metalation-Deprotonation (CMD) pathway, leading to C2-selective products. Switching the oxidant to silver(I) oxide (Ag₂O) can promote a trimolecular electrophilic substitution (Sₑ3) pathway, which favors C4-heteroarylation.[1] For other functionalizations like methylation, an iridium catalyst with a C3-pivaloyl directing group has demonstrated high selectivity for the C2 position.[2]
Q2: I need to functionalize the benzene ring of the indole at the C4 or C5 position. What is the most effective strategy?
A2: Functionalization at the C4 and C5 positions can be effectively controlled using a removable pivaloyl directing group at the C3 position.[3][4]
-
For C4-Arylation: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a silver-based oxidant like Ag₂O, selectively directs arylation to the C4 position.[5]
-
For C5-Arylation: Switching to a copper-based catalyst system, such as copper(I) thiophene-2-carboxylate (CuTc), with a diaryliodonium salt as the arylating agent, can redirect the functionalization to the C5 position.[5]
A ruthenium(II) catalyst can also be used for direct C4 and C5-diamidation of 3-carbonylindoles using dioxazolones as the amide source.[6][7]
Q3: Functionalization at the C7 position is proving difficult. What directing group and catalyst system should I use?
A3: The C7 position is sterically hindered and electronically disfavored for many reactions. A highly effective strategy is to install a di-tert-butylphosphinoyl (-P(O)tBu₂) group on the indole nitrogen (N1). This powerful directing group, when paired with a palladium catalyst, can selectively facilitate C-H functionalization, including arylation, at the C7 position.[8][9]
Q4: How can I perform a C-H functionalization without using a transition metal catalyst?
A4: While many high-selectivity transformations rely on transition metals, metal-free options are available. For instance, chelation-assisted C-H borylation can be achieved using simple boron tribromide (BBr₃). By installing a pivaloyl directing group at the C3 position, you can selectively deliver a boron species to the C4 position without any metal catalyst. This borylated intermediate can then be used in subsequent cross-coupling reactions.[8] Similarly, regioselective C5-iodination can be achieved under metal-free conditions, providing a handle for further functionalization.[10]
Troubleshooting Guide
Issue 1: Low Yield in a Palladium-Catalyzed C4-Arylation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the Pd catalyst is properly activated and handled under inert conditions. Consider using a pre-catalyst that is more stable to air and moisture. | Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxidation, reducing catalytic activity. |
| Suboptimal Oxidant | The choice and quality of the silver oxidant (e.g., Ag₂O) are crucial. Ensure it is fresh and dry. Screen other silver salts like Ag₂CO₃ or AgTFA.[5] | The oxidant is required to regenerate the active Pd(II) species in the catalytic cycle. Its efficacy can be substrate-dependent. |
| Poor Solvent Choice | While 1,4-dioxane or toluene are common, solvent screening may be necessary. Highly polar or coordinating solvents can interfere with the catalyst. | The solvent can influence catalyst solubility, stability, and the rate of key elementary steps like C-H activation. |
| Directing Group Issues | Confirm the C3-pivaloyl group is correctly installed and stable under the reaction conditions. | The directing group is essential for positioning the catalyst correctly for C4-H activation.[3][4] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Directing Group | The chosen directing group may not provide sufficient steric or electronic bias. For C2/C7 selectivity, use an N1-directing group. For C4/C5, a C3-directing group is often required.[8] | The position and nature of the directing group are the primary determinants of regioselectivity in these C-H activation reactions. |
| Flexible Metalacycle Intermediate | The transition state energies for the formation of different metallacycle intermediates (e.g., 5-membered for C2 vs. 6-membered for C4) may be too similar. | Modify the ligands on the metal catalyst. Bulkier ligands can create a stronger steric preference for one pathway over another. |
| Reaction Temperature | The reaction may be running at too high a temperature, overcoming the small energy difference between competing pathways. | Lower the reaction temperature. While this may slow the reaction rate, it can significantly enhance selectivity. |
| Competing Mechanisms | The conditions may allow for multiple reaction pathways to occur simultaneously (e.g., CMD vs. Sₑ3).[1] | Systematically vary components of the catalytic system, particularly the oxidant or additives, to favor a single mechanistic pathway.[1] |
Data & Protocols
Table 1: Comparison of Catalytic Systems for Regioselective Arylation of 3-Pivaloylindole
| Target Position | Catalyst System | Arylating Agent | Oxidant / Additive | Solvent | Typical Yield | Reference |
| C4 | Pd(PPh₃)₂Cl₂ (10 mol%) | Aryl Iodide | Ag₂O (2.0 equiv), DBU (2.0 equiv) | Dioxane | 58 - 83% | [5] |
| C5 | CuTc (20 mol%) | Ph₂IOTf | dtpby (20 mol%) | DCM | 33 - 68% | [5] |
Protocol: Palladium-Catalyzed C4-Arylation of 3-Pivaloylindole[5]
-
Preparation: To an oven-dried Schlenk tube, add 3-pivaloylindole (1.0 equiv), the corresponding aryl iodide (1.5 equiv), Pd(PPh₃)₂Cl₂ (10 mol%), and Ag₂O (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent & Additive Addition: Add anhydrous 1,4-dioxane via syringe, followed by 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU, 2.0 equiv).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for a typical transition metal-catalyzed C-H functionalization reaction.
Caption: A decision-making flowchart for troubleshooting poor regioselectivity in indole functionalization.
Conceptual Pathway Diagram
Caption: Simplified mechanism showing how a C3-directing group guides catalyst to C2 or C4 positions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic analysis and validation of 3h-Indole-2-carbaldehyde structure
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis for the validation of the 3H-Indole-2-carbaldehyde structure, contrasting its expected spectral characteristics with those of its more stable isomers, 1H-Indole-3-carbaldehyde and 1H-Indole-2-carbaldehyde. Experimental data for the stable isomers are provided for reference.
The 3H-indole tautomers, while less common, are significant intermediates in various chemical transformations. Their unambiguous identification is crucial for mechanistic studies and the development of novel synthetic methodologies. This guide outlines the key spectroscopic features that can be used to differentiate this compound from its common indole counterparts.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for 1H-Indole-3-carbaldehyde and 1H-Indole-2-carbaldehyde, which serve as a benchmark for the identification of the 3H-tautomer. Expected values for this compound are inferred based on structural differences.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 1H-Indole-3-carbaldehyde[1][2][3] | 1H-Indole-2-carbaldehyde | Expected for this compound |
| Aldehyde-H | ~10.0 | ~9.8 | ~9.5-9.7 |
| N-H | ~8.5 (broad) | ~9.0 (broad) | Absent |
| H2 | ~8.3 | - | ~7.0-7.2 (alkene) |
| H3 | - | ~7.2 | - |
| H4 | ~8.2 | ~7.7 | ~7.5-7.7 |
| H5 | ~7.3 | ~7.2 | ~7.1-7.3 |
| H6 | ~7.3 | ~7.1 | ~7.0-7.2 |
| H7 | ~7.4 | ~7.5 | ~7.3-7.5 |
| 3H (CH₂) | Absent | Absent | ~4.0-4.5 (singlet) |
Note: Solvent can influence chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 1H-Indole-3-carbaldehyde[2][3] | 1H-Indole-2-carbaldehyde[4] | Expected for this compound |
| C=O | ~185 | ~182 | ~188-192 |
| C2 | ~138 | ~135 | ~150-155 (imine) |
| C3 | ~118 | ~120 | ~50-55 (sp³) |
| C3a | ~124 | ~129 | ~130-135 |
| C4 | ~123 | ~121 | ~120-122 |
| C5 | ~122 | ~123 | ~122-124 |
| C6 | ~121 | ~120 | ~120-122 |
| C7 | ~112 | ~112 | ~110-112 |
| C7a | ~137 | ~137 | ~140-145 |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
| Functional Group | 1H-Indole-3-carbaldehyde[5][6][7] | 1H-Indole-2-carbaldehyde | Expected for this compound |
| N-H Stretch | ~3200-3450 (broad) | ~3200-3400 (broad) | Absent |
| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H Stretch (aldehyde) | ~2700-2850 | ~2700-2850 | ~2700-2850 |
| C=O Stretch (aldehyde) | ~1640-1680 | ~1650-1690 | ~1680-1700 (conjugated) |
| C=N Stretch | Absent | Absent | ~1620-1640 |
| C=C Stretch (aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected Fragmentation Pattern for this compound |
| This compound | C₉H₇NO | 145.16 | [M]+• at m/z 145, loss of -CHO (m/z 116), loss of -HCN (m/z 118) |
| 1H-Indole-3-carbaldehyde[3][8] | C₉H₇NO | 145.16 | [M]+• at m/z 145, loss of -CHO (m/z 116), characteristic indole fragmentation |
| 1H-Indole-2-carbaldehyde[4] | C₉H₇NO | 145.16 | [M]+• at m/z 145, loss of -CHO (m/z 116), characteristic indole fragmentation |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of indole derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment to determine chemical shifts, coupling constants, and integration.
-
¹³C NMR: Proton-decoupled carbon experiment to identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm assignments, which would be crucial in differentiating the isomers.
-
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent (e.g., CHCl₃).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis: The spectrum is typically recorded between 4000 and 400 cm⁻¹. Key functional group absorptions are identified and compared to reference data.
3. Mass Spectrometry (MS):
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is common for generating fragment ions to aid in structural elucidation. Electrospray Ionization (ESI) is a softer technique that primarily provides the molecular ion.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce the structure.
4. UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[9][10]
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Analysis: The absorbance is measured over a range of wavelengths (typically 200-400 nm for indoles) to determine the λmax values, which are characteristic of the chromophoric system.[11] The conjugated system in this compound is expected to result in a different λmax compared to its 1H-isomers.
Visualization of the Validation Workflow
The following diagram illustrates a logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Key Differentiating Features for this compound:
-
¹H NMR: The most definitive evidence would be the absence of a broad N-H signal and the presence of a singlet around 4.0-4.5 ppm corresponding to the sp³-hybridized C3 protons (CH₂).
-
¹³C NMR: The appearance of a signal in the aliphatic region (around 50-55 ppm) for C3 and a signal in the imine region (around 150-155 ppm) for C2 would be characteristic.
-
IR Spectroscopy: The absence of the N-H stretching band (around 3200-3450 cm⁻¹) and the presence of a C=N stretching band (around 1620-1640 cm⁻¹) are key indicators. The C=O stretch is expected at a slightly higher wavenumber due to reduced conjugation compared to the fully aromatic isomers.
By employing a multi-spectroscopic approach and comparing the acquired data with the established values for its stable isomers, researchers can confidently validate the structure of this compound. This guide provides the foundational data and workflow to support such analytical endeavors.
References
- 1. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 156641000 [thermofisher.com]
- 8. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 9. Master the Indole Detection Process: A Step-by-Step Protocol for Accurate Results - Housing Innovations [dev.housing.arizona.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. flore.unifi.it [flore.unifi.it]
Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the purity assessment of 3H-indole-2-carbaldehyde, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. It also offers a comparative analysis with alternative methods, supported by experimental protocols and data presentation.
It is important to note that this compound exists in tautomeric equilibrium with its more stable aromatic isomer, 1H-indole-2-carbaldehyde. In synthetic preparations and under typical analytical conditions, the 1H-indole-2-carbaldehyde form is the predominant species. This guide will therefore focus on the purity assessment of this stable isomer.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like indole-2-carbaldehyde.[1] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities that may arise during synthesis. A reversed-phase HPLC method is typically employed for indole derivatives.[2]
Experimental Protocol
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for the purity analysis of indole-2-carbaldehyde.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
2. Reagents and Sample Preparation:
-
Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Preparation: Accurately weigh approximately 5 mg of indole-2-carbaldehyde reference standard and dissolve it in 10 mL of methanol to create a stock solution. Further dilute to a working concentration of approximately 50 µg/mL with the mobile phase.
-
Sample Preparation: Prepare the synthesized indole-2-carbaldehyde sample in the same manner as the standard solution. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution according to the program in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 300 nm (Indole derivatives typically have strong absorbance in this range).
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Data Analysis:
-
The purity of the synthesized sample is determined by calculating the peak area percentage.
-
Purity (%) = (Peak Area of Indole-2-carbaldehyde / Total Peak Area of all components) x 100
-
Identify potential impurities by comparing their retention times with those of known starting materials or byproducts if available. Common impurities may include unreacted starting materials like indole-2-methanol or over-oxidized products such as indole-2-carboxylic acid.
Data Presentation: Purity Analysis of a Synthesized Batch
The following table summarizes hypothetical results from the HPLC analysis of a synthesized batch of indole-2-carbaldehyde, illustrating how data can be presented for clear comparison.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Indole-2-carboxylic acid (Impurity) | 8.5 | 35,000 | 0.70 |
| 2 | Indole-2-methanol (Impurity) | 10.2 | 65,000 | 1.30 |
| 3 | Indole-2-carbaldehyde | 12.1 | 4,850,000 | 97.00 |
| 4 | Unknown Impurity | 14.5 | 50,000 | 1.00 |
| Total | 5,000,000 | 100.00 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purity assessment of synthesized indole-2-carbaldehyde.
Caption: Workflow for HPLC purity assessment of indole-2-carbaldehyde.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques offer complementary information and can be advantageous in specific scenarios.
-
Quantitative NMR (qNMR): This technique provides both structural confirmation and highly accurate purity determination without the need for a specific reference standard for every impurity. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be obtained. It is a primary analytical method and is less susceptible to issues like non-chromophoric impurities that would be invisible to a UV detector in HPLC.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for volatile and thermally stable compounds. While indole-2-carbaldehyde may have limited volatility, GC could be used to detect volatile impurities from the synthesis, such as residual solvents. Derivatization can sometimes be employed to increase the volatility of the target compound.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is exceptionally useful for identifying unknown impurities by providing their mass-to-charge ratio, which can be used to deduce the molecular formula. This is a significant advantage over HPLC with UV detection, which does not provide structural information about unknown peaks.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | qNMR | GC-FID/MS | LC-MS |
| Primary Use | Quantitative Purity & Separation | Absolute Purity & Structure ID | Volatile Impurity Analysis | Separation & Impurity ID |
| Pros | High resolution, robust, widely available.[4] | Highly accurate, no reference standard needed for each impurity, structural info. | Excellent for volatile solvents. | Provides molecular weight of impurities, high sensitivity. |
| Cons | Requires chromophoric compounds, impurity identification is difficult. | Lower throughput, requires expensive equipment, complex spectra. | Not suitable for non-volatile or thermally labile compounds. | More expensive than HPLC-UV, complex data analysis. |
| Impurity Detection | Detects UV-active impurities. | Detects all proton-containing impurities. | Detects volatile impurities. | Detects all ionizable impurities. |
References
A Comparative Guide to the Reactivity of 3H-Indole-2-carbaldehyde and 1H-Indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tautomerism in Indole Systems
Indole and its derivatives primarily exist in the 1H-tautomeric form, where the nitrogen atom of the pyrrole ring bears a hydrogen atom. This arrangement confers aromaticity to the bicyclic system, resulting in significant thermodynamic stability. The 3H-tautomer, also known as an indolenine, is a less stable isomer where the hydrogen has migrated from the nitrogen to the C3 position of the indole ring. This disrupts the aromaticity of the pyrrole ring, rendering the molecule more reactive and generally non-isolable under standard conditions.
Structural and Electronic Differences
The fundamental difference in the location of the double bonds and the proton on the indole ring system dictates the disparate reactivity profiles of the two tautomers.
| Feature | 1H-Indole-2-carbaldehyde | 3H-Indole-2-carbaldehyde (Predicted) |
| Structure | Aromatic pyrrole ring | Non-aromatic pyrrolenine ring |
| Stability | High | Low |
| Key Reactive Site (Nucleophilic) | C3 position of the indole ring | Nitrogen atom (imine-like) |
| Key Reactive Site (Electrophilic) | C2 position and aldehyde carbonyl | C2 and C3 positions, aldehyde carbonyl |
Below is a DOT script illustrating the structures of the two tautomers.
Caption: Structures of 1H-Indole-2-carbaldehyde and its 3H-tautomer.
Comparative Reactivity Analysis
Nucleophilic Character
-
1H-Indole-2-carbaldehyde: The C3 position is the most nucleophilic site due to the electron-donating nature of the nitrogen atom within the aromatic system. It readily undergoes electrophilic substitution.
-
This compound (Predicted): The nitrogen atom, being part of an imine-like double bond, is expected to be the primary nucleophilic center. It would be susceptible to protonation and alkylation. The enamine-like character of the C2-C3 bond also imparts nucleophilicity to the C3 position, though its reactivity is modulated by the adjacent aldehyde group.
Electrophilic Character
-
1H-Indole-2-carbaldehyde: The aldehyde carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The C2 position also exhibits some electrophilic character due to the electron-withdrawing effect of the adjacent aldehyde and the nitrogen atom.
-
This compound (Predicted): The electrophilicity of the aldehyde carbonyl is retained. Furthermore, the C2 and C3 positions are part of a conjugated imine system and are expected to be significantly more electrophilic than in the 1H-tautomer. The C2 position, in particular, would be highly susceptible to nucleophilic attack, leading to dearomatization of the benzene ring.
The following diagram illustrates the predicted differential reactivity pathways.
Caption: Predicted primary reaction pathways for the two tautomers.
Experimental Protocols for 1H-Indole-2-carbaldehyde
Given the stability and commercial availability of 1H-indole-2-carbaldehyde, a wide range of reactions have been documented. Below are representative experimental protocols.
Vilsmeier-Haack Formylation of Indole (Synthesis of 1H-Indole-2-carbaldehyde)
This reaction is a common method for the formylation of electron-rich aromatic compounds like indole.
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place freshly distilled phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0-5°C.
-
To this cooled Vilsmeier reagent, add a solution of indole in anhydrous DMF dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide or sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) affords pure 1H-indole-2-carbaldehyde.
Wittig Reaction of 1H-Indole-2-carbaldehyde
This reaction is used to convert the aldehyde group into an alkene.
Procedure:
-
Prepare the ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
To the resulting ylide solution, add a solution of 1H-indole-2-carbaldehyde in the same solvent dropwise at a low temperature (e.g., 0°C or -78°C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 2-vinylindole derivative.
The following diagram outlines a general experimental workflow for studying the reactivity of these compounds.
Caption: General workflow for comparative reactivity studies.
Conclusion
A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives
A Note on 3H-Indole-2-carbaldehyde: The specified topic of "this compound derivatives" refers to a less common tautomeric form of indole-2-carbaldehyde. In the vast majority of chemical literature and biological studies, the more stable 1H-indole tautomer is the subject of investigation. Consequently, this guide will focus on the readily synthesized and extensively studied 1H-indole-2-carbaldehyde derivatives and provide a comparative analysis with the isomeric 1H-indole-3-carbaldehyde derivatives to illuminate structure-activity relationships. This comparison will offer valuable insights for researchers, scientists, and drug development professionals in the field.
Introduction
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at either the C2 or C3 position of the indole ring creates versatile intermediates for the synthesis of a wide array of derivatives with diverse biological activities. These derivatives have garnered significant attention for their potential as antimicrobial, antioxidant, and anticancer agents. This guide provides an objective comparison of the biological performance of indole-2-carbaldehyde and indole-3-carbaldehyde derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Biological Activities
The biological activity of indole-carbaldehyde derivatives is profoundly influenced by the position of the carbaldehyde group and the nature of the substitutions on the indole ring and the aldehyde function. The following tables summarize the quantitative data from various studies, offering a clear comparison of their efficacy.
Antimicrobial Activity
The antimicrobial potential of indole-carbaldehyde derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole-Carbaldehyde Derivatives
| Compound Type | Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Bacillus subtilis | Candida albicans | Reference |
| Indole-2-carbaldehyde | Indole-2-carbaldehyde thiosemicarbazone | - | - | - | 6 | - | [1] |
| 5-Chloro-indole-2-carbaldehyde thiosemicarbazone | 5 | - | - | 6 | - | [1] | |
| Indole-2-carboxylic acid amide | - | - | - | - | 8 | [2] | |
| Indole-3-carbaldehyde | Indole-3-carbaldehyde semicarbazone | 100 | - | >150 | 100 | - | [3][4] |
| 5-Bromoindole-3-carbaldehyde semicarbazone | 100 | - | >150 | 100 | - | [3][4] | |
| Indole-3-aldehyde hydrazone | 6.25-100 | >6.25 | 6.25-100 | 6.25-100 | 6.25-100 | [5] | |
| Standard Drugs | Ampicillin | - | - | - | - | - | [6] |
| Ciprofloxacin | - | <1 | - | - | - | [6] | |
| Tetracycline | - | - | - | - | - | [4] |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available.
Anticancer Activity
The cytotoxic effects of indole-carbaldehyde derivatives against various cancer cell lines are typically evaluated by determining the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Anticancer Activity (IC50 in µM) of Indole-Carbaldehyde Derivatives
| Compound Type | Derivative | MCF-7 (Breast) | A-549 (Lung) | Hep-G2 (Liver) | HCT116 (Colon) | Mechanism of Action | Reference |
| Indole-2-carbaldehyde | 2-Aryl-indole-2-carboxamide | - | - | - | 8.1 | VEGFR-2 inhibition | [7] |
| Indole-2-carboxamide | - | - | - | - | EGFR/CDK2 dual inhibitor | [8] | |
| Indole-3-carbaldehyde | 2-Phenylindole-3-carbaldehyde analog | 0.035 | - | - | - | Tubulin polymerization inhibition | [9] |
| Indole-3-carbaldehyde thiosemicarbazone | - | - | 22.8 | - | DNA cleavage | [6] | |
| Indole-based sulfonohydrazide | 13.2 | - | - | - | - | [9][10] | |
| Standard Drugs | Etoposide | - | - | - | - | Topoisomerase II inhibitor | [9] |
| Colchicine | - | - | - | - | Tubulin polymerization inhibitor | [9] |
Note: A lower IC50 value indicates higher anticancer activity. Dashes indicate data not available.
Antioxidant Activity
The antioxidant capacity is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.
Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50) of Indole-Carbaldehyde Derivatives
| Compound Type | Derivative | IC50 (µg/mL) | Reference |
| Indole-2-carbaldehyde | Indole-2-carboxylic acid ester/amide | Strong reducing power, excellent Fe2+ chelating activity | [2] |
| Indole-3-carbaldehyde | Indole-3-carboxaldehyde-aryl amine conjugate (5f) | More active than standard BHA | [11][12] |
| Indole-3-carboxaldehyde thiosemicarbazone | Moderate activity | ||
| Standard Antioxidant | Butylated Hydroxyanisole (BHA) | - | [11][12] |
Note: A lower IC50 value indicates higher antioxidant activity. Dashes indicate data not available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[3][13][14][15][16]
-
Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium at an appropriate temperature until it reaches the logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.
-
Application of Test Compounds: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
Controls: A well containing the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][17][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indole-carbaldehyde derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][20][21][22][23]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep violet color.
-
Reaction Mixture: In a test tube or a 96-well plate, a specific volume of the DPPH solution is mixed with various concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of certain indole derivatives.
References
- 1. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. chemistnotes.com [chemistnotes.com]
- 4. digital.csic.es [digital.csic.es]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. turkjps.org [turkjps.org]
- 7. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. hereditybio.in [hereditybio.in]
- 14. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Evaluating the Antioxidant Potential of 3H-Indole-2-carbaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, the antioxidant potential of indole-containing compounds has garnered significant interest due to the role of oxidative stress in a multitude of pathological conditions. This guide provides a comparative evaluation of the antioxidant potential of 3H-indole-2-carbaldehyde analogs and related indole derivatives, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity
Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde Analogs
A study on novel indole-3-carboxaldehyde derivatives conjugated with different aryl amines demonstrated significant antioxidant potential in both DPPH free radical scavenging and microsomal lipid peroxidation (LPO) inhibition assays.[1] The results, measured as IC50 values (the concentration required to inhibit 50% of the activity), are presented below. A lower IC50 value indicates higher antioxidant activity.
| Compound ID | DPPH Radical Scavenging IC50 (µM/mL) | Lipid Peroxidation Inhibition IC50 (µM/mL) |
| 3 | 121 ± 0.5 | 70 ± 0.7 |
| 4 | 159 ± 0.4 | 75 ± 0.4 |
| 5a | 18 ± 0.1 | 24 ± 0.3 |
| 5b | 21 ± 0.2 | 29 ± 0.8 |
| 5c | 109 ± 0.5 | 118 ± 0.1 |
| 5d | 120 ± 0.1 | 120 ± 0.3 |
| 5e | 16 ± 0.8 | 21 ± 0.5 |
| 5f | 8 ± 0.9 | 7 ± 0.1 |
| 5g | 13 ± 0.2 | 16 ± 0.9 |
| BHA (Standard) | 11 ± 0.5 | 9 ± 0.1 |
Data sourced from Naik et al. (2012).[1]
The data reveals that the conjugation of aryl amines to the indole-3-carboxaldehyde scaffold significantly enhances antioxidant activity.[1] Notably, compound 5f exhibited superior antioxidant activity compared to the standard antioxidant, Butylated Hydroxyanisole (BHA).[1]
Table 2: Antioxidant Activity of Substituted 2-Phenyl-1H-Indoles
Research on substituted 2-phenyl-1H-indoles, which are structurally related to indole-2-carbaldehyde, has also demonstrated their antioxidant capabilities. The following table presents the percentage of inhibition of DPPH and superoxide radicals at a concentration of 1mM.
| Compound | DPPH Radical Scavenging (% Inhibition at 1mM) | Superoxide Radical Scavenging (% Inhibition at 1mM) |
| 6-fluoro analogue (3b) | 80% | 81% |
| Melatonin (Standard) | 98% | 75% |
Data sourced from Karaaslan et al. (2013).[2]
These findings indicate that 2-substituted indole derivatives possess potent antioxidant activity, comparable to the well-known antioxidant melatonin.[2]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the evaluation of indole analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Procedure:
-
A stock solution of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or BHA) is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Serial dilutions of the stock solutions are made to obtain a range of concentrations.
-
A solution of DPPH (typically 0.1 mM) in the same solvent is prepared.
-
To a specific volume of each concentration of the test compound/standard, an equal volume of the DPPH solution is added.
-
The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the resulting solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound or standard at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Lipid Peroxidation (LPO) Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular injury. A common method involves inducing lipid peroxidation in a biological sample (e.g., rat liver microsomes) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Procedure:
-
A suspension of rat liver microsomes is prepared in a suitable buffer (e.g., Tris-HCl).
-
The test compounds at various concentrations are pre-incubated with the microsomal suspension.
-
Lipid peroxidation is initiated by adding an inducing agent, such as a mixture of FeSO4 and ascorbic acid.
-
The reaction mixture is incubated at 37°C for a specific time (e.g., 15-30 minutes).
-
The reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
Thiobarbituric acid (TBA) reagent is added, and the mixture is heated (e.g., in a boiling water bath) for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.
-
After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanistic Insights
The antioxidant activity of indole derivatives is not solely attributed to direct radical scavenging. Evidence suggests that these compounds can also modulate cellular signaling pathways involved in the antioxidant defense system. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Nrf2-ARE Signaling Pathway Activation by Indole Analogs.
The workflow for evaluating the antioxidant potential of these compounds typically involves a multi-step process, from initial screening to mechanistic studies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
